molecular formula C9H12BNO3 B151366 (3-(Dimethylcarbamoyl)phenyl)boronic acid CAS No. 373384-14-6

(3-(Dimethylcarbamoyl)phenyl)boronic acid

Cat. No.: B151366
CAS No.: 373384-14-6
M. Wt: 193.01 g/mol
InChI Key: DCXXIDMHTQDSLY-UHFFFAOYSA-N
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Description

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H12BNO3 and its molecular weight is 193.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12BNO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXIDMHTQDSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378430
Record name [3-(Dimethylcarbamoyl)phenyl]boronic acid
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Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373384-14-6
Record name [3-(Dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylcarbamoyl)benzeneboronic acid
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (3-(Dimethylcarbamoyl)phenyl)boronic acid

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] This guide provides a detailed protocol for its synthesis, focusing on a reliable two-step approach starting from 3-cyanophenylboronic acid. The synthesis involves the hydrolysis of the nitrile to a carboxylic acid, followed by an amide coupling reaction.

Overall Synthetic Scheme

The synthesis of this compound is typically achieved through a two-step process. The first step involves the hydrolysis of 3-cyanophenylboronic acid to 3-carboxyphenylboronic acid. The subsequent step is the amidation of the carboxylic acid with dimethylamine using a suitable coupling agent.

Synthesis_Scheme cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amidation start1 3-Cyanophenylboronic acid product1 3-Carboxyphenylboronic acid start1->product1 KOH, Ethylene Glycol, 175°C product1_ref 3-Carboxyphenylboronic acid final_product This compound product1_ref->final_product Dimethylamine, Coupling Agent (e.g., EDC/HOBt), DMF

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 3-Carboxyphenylboronic Acid

This protocol details the hydrolysis of 3-cyanophenylboronic acid to 3-carboxyphenylboronic acid.[2]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, suspend 3-cyanophenylboronic acid and potassium hydroxide powder in ethylene glycol.

  • Heating: Heat the mixture to 175 °C and maintain this temperature for 3 hours.

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature and then dilute it with water.

  • Acidification and Precipitation: Adjust the pH of the solution to 2-3 using a 32% hydrochloric acid solution. This will cause the precipitation of 3-carboxyphenylboronic acid as a colorless crystalline solid.

  • Isolation and Drying: Isolate the product by filtration. Wash the collected crystals with water and dry them under a mild vacuum at 35 °C.

Quantitative Data
Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )MolesMass (g)Equivalents
3-Cyanophenylboronic acidC₇H₆BNO₂146.9468 mmol101
Potassium hydroxideKOH56.11272 mmol15.264
Ethylene glycolC₂H₆O₂62.07-40 mL-
3-Carboxyphenylboronic acidC₇H₇BO₄165.9460.5 mmol10.04-
Yield 89%

Step 2: Synthesis of this compound

This protocol describes the amide coupling of 3-carboxyphenylboronic acid with dimethylamine. This procedure is adapted from a general method for amide bond formation on phenylboronic acids using EDC and HOBt as coupling agents.[3]

Experimental Protocol
  • Activation of Carboxylic Acid: Dissolve 3-carboxyphenylboronic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) in anhydrous N,N-dimethylformamide (DMF). Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated mixture, add a solution of dimethylamine (e.g., 2M in THF or as dimethylamine hydrochloride with an additional equivalent of a non-nucleophilic base like triethylamine).

  • Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 24 hours.

  • Work-up: Once the reaction is complete, pour the mixture into distilled water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data (Representative)
Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (g) / Volume (mL)Equivalents
3-Carboxyphenylboronic acidC₇H₇BO₄165.94101.661
EDCC₉H₁₇N₃·HCl191.70122.301.2
HOBtC₆H₅N₃O135.1381.080.8
Dimethylamine (2M in THF)C₂H₇N45.08126 mL1.2
DMFC₃H₇NO73.09-20 mL-
This compoundC₉H₁₂BNO₃193.01---

Experimental Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Hydrolysis of 3-Cyanophenylboronic acid cluster_step2 Step 2: Amidation s1_start Combine 3-Cyanophenylboronic acid, KOH, and Ethylene Glycol s1_heat Heat to 175°C for 3 hours s1_start->s1_heat s1_cool Cool to Room Temperature and Dilute with Water s1_heat->s1_cool s1_acidify Acidify with HCl to pH 2-3 s1_cool->s1_acidify s1_filter Filter to Isolate Product s1_acidify->s1_filter s1_dry Wash with Water and Dry s1_filter->s1_dry s1_product 3-Carboxyphenylboronic acid s1_dry->s1_product s2_start Dissolve 3-Carboxyphenylboronic acid, EDC, and HOBt in DMF s1_product->s2_start Use in next step s2_activate Stir for 30 min at RT (Activation) s2_start->s2_activate s2_add_amine Add Dimethylamine Solution s2_activate->s2_add_amine s2_react Stir at RT for 24 hours s2_add_amine->s2_react s2_workup Pour into Water s2_react->s2_workup s2_extract Extract with Ethyl Acetate s2_workup->s2_extract s2_purify Wash, Dry, Concentrate, and Purify s2_extract->s2_purify s2_final_product This compound s2_purify->s2_final_product

Caption: Detailed experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug development.[1] As a substituted phenylboronic acid, it serves as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules.[1] Its derivatives are being explored for various therapeutic areas, particularly in the development of targeted cancer therapies.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for the determination of key properties, and discusses its relevance in synthetic chemistry and cancer research.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following tables summarize the available information for the target compound and its para-isomer, 4-(Dimethylcarbamoyl)phenyl)boronic acid, for comparative purposes.

General Properties
PropertyValueReference
Chemical Name This compound[1][2]
Synonyms 3-(Dimethylcarbamoyl)benzeneboronic acid, 3-[(dimethylamino)carbonyl]phenylboronic acid[1][2][3]
CAS Number 373384-14-6[1][2]
Molecular Formula C₉H₁₂BNO₃[1][4]
Molecular Weight 193.01 g/mol [1][4]
Appearance White to off-white crystalline powder[1]
Purity Typically ≥97%[4][5]
Storage Conditions 2-8°C, sealed in a dry, dark place[1][2]
Quantitative Physicochemical Data
PropertyThis compound (meta-isomer)4-(Dimethylcarbamoyl)phenyl)boronic acid (para-isomer)
Melting Point (°C) Data not available141-145[6]
Boiling Point (°C) Data not availableData not available
pKa Data not availableData not available
Aqueous Solubility Data not availableData not available
logP Data not availableData not available

Note: The lack of specific experimental data for the meta-isomer highlights a gap in the publicly available chemical literature.

Experimental Protocols

Given the absence of reported quantitative data for several key physicochemical properties of this compound, this section provides detailed, standard experimental protocols for their determination.

Determination of Melting Point

The melting point of a solid crystalline substance is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rate of 10-20 °C/min until it is about 20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

    • The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

  • Purity Indication: A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of pKa (Acid Dissociation Constant)

The pKa value is essential for understanding the ionization state of the boronic acid at different pH values, which influences its solubility, biological activity, and reactivity.

Methodology: Potentiometric Titration

  • Solution Preparation:

    • A standard solution of this compound (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.

    • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free) are prepared.

    • An inert electrolyte solution (e.g., 0.15 M KCl) is used to maintain constant ionic strength.

  • Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.

  • Procedure:

    • A known volume of the sample solution is placed in a thermostatted vessel.

    • The solution is acidified to approximately pH 2 with the standard HCl solution.

    • The solution is then titrated with the standard NaOH solution in small, precise increments.

    • The pH is recorded after each addition of titrant, allowing the system to reach equilibrium.

    • The titration is continued until approximately pH 12.

  • Data Analysis:

    • A titration curve (pH vs. volume of NaOH added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point. For a weak acid, this is the point where half of the acid has been neutralized.

    • Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation.

Determination of Aqueous Solubility

Solubility is a critical parameter for drug development, affecting bioavailability and formulation.

Methodology: Dynamic Method (Turbidity Measurement)

  • Sample Preparation: A series of samples with known compositions of this compound and the solvent (e.g., water, buffers, organic solvents) are prepared in sealed vials.

  • Apparatus: A temperature-controlled bath with a magnetic stirrer, a light source (e.g., laser), and a photodetector or luminance probe to measure turbidity.

  • Procedure:

    • The vial is placed in the temperature-controlled bath and stirred vigorously.

    • The temperature is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).

    • The turbidity of the solution is continuously monitored.

    • The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the dissolution temperature for that specific composition.

  • Data Analysis: By repeating the measurement with different compositions, a solubility curve (solubility vs. temperature) can be constructed.[6][7]

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Solution Preparation:

    • 1-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • A stock solution of this compound is prepared in one of the phases (usually the one in which it is more soluble).

  • Procedure:

    • A known volume of the stock solution is added to a mixture of the pre-saturated 1-octanol and aqueous buffer in a flask.

    • The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

  • Analysis:

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthetic and Biological Context

Role in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of biaryl compounds, which are common structural motifs in many pharmaceuticals.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle ArylHalide Aryl or Vinyl Halide (R-X) Intermediate1 Oxidative Addition [R-Pd(II)-X] ArylHalide->Intermediate1 BoronicAcid This compound (Ar-B(OH)2) Intermediate2 Transmetalation [R-Pd(II)-Ar] BoronicAcid->Intermediate2 Pd0 Pd(0) Catalyst Pd0->Intermediate1 Base Base (e.g., Na2CO3, K2CO3) Base->Intermediate2 Intermediate1->Intermediate2 Intermediate2->Pd0 Product Coupled Product (R-Ar) Intermediate2->Product CatalystRegen Reductive Elimination

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Relevance in Cancer Research and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, phenylboronic acid derivatives are widely investigated as therapeutic agents, particularly in oncology.[8] Boronic acids can act as inhibitors of various enzymes, including proteasomes, which are crucial for protein degradation and cell cycle regulation.[9] For instance, the FDA-approved drug bortezomib is a dipeptidyl boronic acid that inhibits the proteasome and is used to treat multiple myeloma.

Furthermore, some studies have shown that phenylboronic acid can inhibit cancer cell migration by modulating the Rho GTPase signaling pathway.[10] This pathway is a key regulator of the actin cytoskeleton and cell motility, and its dysregulation is often associated with cancer metastasis.

Rho_GTPase_Pathway Extracellular Extracellular Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular->Receptor GEFs GEFs (Guanine Nucleotide Exchange Factors) Receptor->GEFs Rho_GDP Rho-GDP (Inactive) GEFs->Rho_GDP Activates Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP ROCK ROCK (Rho-associated kinase) Rho_GTP->ROCK Activates GAPs GAPs (GTPase Activating Proteins) Rho_GTP->GAPs Inactivates Actin Actin Cytoskeleton Remodeling ROCK->Actin Migration Cell Migration & Invasion Actin->Migration BoronicAcid Phenylboronic Acid Derivatives (Potential Inhibitors) BoronicAcid->Rho_GDP GAPs->Rho_GDP

Caption: The Rho GTPase signaling pathway and potential inhibition by boronic acids.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the synthesis of complex organic molecules for drug discovery, particularly in the field of oncology. While specific quantitative physicochemical data for this compound are sparse in the literature, established experimental protocols can be employed to determine its melting point, pKa, solubility, and logP. Understanding these properties is crucial for its effective use in synthesis and for the development of novel therapeutics. The role of phenylboronic acid derivatives as enzyme inhibitors and modulators of key signaling pathways, such as the Rho GTPase pathway, underscores the importance of compounds like this compound as starting materials for the next generation of targeted therapies. Further research to characterize the physicochemical and biological properties of this specific compound is warranted.

References

An In-depth Technical Guide to (3-(Dimethylcarbamoyl)phenyl)boronic Acid (CAS: 373384-14-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Dimethylcarbamoyl)phenyl)boronic acid, with the CAS number 373384-14-6, is a versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and key applications. Notably, this document details its role as a building block in cross-coupling reactions and explores its potential biological activity, particularly in the context of cancer research through the inhibition of the Rho-ROCK signaling pathway. Detailed experimental protocols and analytical data are presented to facilitate its use in a research and development setting.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential information for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 373384-14-6[2]
Molecular Formula C₉H₁₂BNO₃[3]
Molecular Weight 193.01 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 122-128 °C
Boiling Point 422.9 °C at 760 mmHg
Purity Typically ≥97%[3]
Storage Keep in a dark place, sealed in dry, room temperature[4]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation, followed by hydrolysis.

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below. The process starts from the commercially available 3-bromo-N,N-dimethylbenzamide, which undergoes a Miyaura borylation reaction with a diboron ester, such as bis(pinacolato)diboron, to form the corresponding boronic ester intermediate. This intermediate is then hydrolyzed to yield the final product.

G A 3-Bromo-N,N-dimethylbenzamide C Miyaura Borylation (Pd catalyst, base) A->C B Bis(pinacolato)diboron B->C D N,N-Dimethyl-3-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzamide (Boronic Ester Intermediate) C->D E Hydrolysis (Acidic or Basic) D->E F This compound E->F

Synthetic workflow for this compound.
Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of this compound via a Miyaura borylation reaction.

Materials:

  • 3-Bromo-N,N-dimethylbenzamide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-N,N-dimethylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude boronic ester intermediate.

  • Dissolve the crude intermediate in a mixture of acetone and water.

  • Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature for 2-4 hours to effect hydrolysis.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

Purification of the crude product can be achieved by recrystallization or by forming a transient adduct.

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or acetone/water.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The structure and purity of this compound are confirmed using standard analytical techniques. The following tables summarize the expected analytical data.

NMR Spectroscopy
Technique Solvent Expected Chemical Shifts (δ, ppm)
¹H NMR CDCl₃Aromatic protons: 7.4-8.2 (m, 4H), B(OH)₂: ~5.0-6.0 (br s, 2H), N(CH₃)₂: 2.9-3.1 (s, 6H)
¹³C NMR CDCl₃C=O: ~170, Aromatic carbons: 125-140, N(CH₃)₂: ~35-40
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (boronic acid)3200-3600 (broad)
C=O stretch (amide)1630-1680
B-O stretch1310-1380
Aromatic C-H stretch3000-3100
Mass Spectrometry
Technique Expected m/z
Electrospray Ionization (ESI) [M+H]⁺: 194.09, [M+Na]⁺: 216.07

Applications in Research and Development

This compound is a valuable reagent in various areas of chemical synthesis and drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is frequently utilized as a coupling partner in Suzuki-Miyaura reactions to introduce the 3-(dimethylcarbamoyl)phenyl moiety into a target molecule.[2] This is a powerful method for forming carbon-carbon bonds and constructing complex molecular architectures.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a suitable flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (usually 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Potential Biological Activity and Role in Signaling Pathways

While specific biological studies on this compound are limited, the broader class of phenylboronic acids has garnered attention for its potential therapeutic applications, particularly in cancer research. Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells. This effect is attributed to the inhibition of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK).

The proposed signaling pathway for the anti-migratory effect of phenylboronic acids is illustrated below. Activation of Rho GTPases leads to the activation of ROCK, which in turn phosphorylates various substrates, including Myosin Light Chain (MLC), leading to increased actomyosin contractility and cell migration. Phenylboronic acids are hypothesized to interfere with this pathway, leading to a reduction in cancer cell motility.

G cluster_0 Cell Migration Signaling A Extracellular Signals B Rho GTPases (RhoA, Rac1, Cdc42) A->B Activates C ROCK B->C Activates D Myosin Light Chain Phosphatase (MLCP) C->D Inhibits E Phosphorylated MLC C->E Phosphorylates D->E Dephosphorylates F Actomyosin Contractility E->F Promotes G Cell Migration F->G Leads to Inhibitor This compound (Hypothesized) Inhibitor->C Inhibits

Hypothesized inhibition of the Rho-ROCK signaling pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the construction of complex molecules for materials science and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established. Furthermore, based on the activity of related phenylboronic acids, it holds promise as a modulator of key signaling pathways implicated in cancer, warranting further investigation into its specific biological effects. This guide provides a foundational resource for researchers and developers working with this important chemical entity.

References

An In-depth Technical Guide to (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (3-(Dimethylcarbamoyl)phenyl)boronic acid

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, detailing the compound's properties, key applications, and potential biological significance.

Chemical and Physical Properties

This compound, also known by its synonym 3-(Dimethylcarbamoyl)benzeneboronic acid, is a white to off-white crystalline powder.[1] Its chemical structure features a phenylboronic acid moiety substituted with a dimethylcarbamoyl group at the meta position. This compound is valued for its ability to form stable complexes with diols, a characteristic that makes it an essential reagent in various chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
Synonym 3-(Dimethylcarbamoyl)benzeneboronic acid[3]
CAS Number 373384-14-6[2]
Molecular Formula C₉H₁₂BNO₃[2]
Molecular Weight 193.01 g/mol [2]
Appearance White to off-white crystalline powder[1]
Purity ≥97%[2]
Storage Conditions 2-8 °C, sealed in dry, dark place[4]
SMILES B(C1=CC(=CC=C1)C(=O)N(C)C)(O)O[2]
InChI Key DCXXIDMHTQDSLY-UHFFFAOYSA-N[2]

Applications in Organic Synthesis

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and advanced materials.[1][5]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Suzuki_Miyaura_Coupling cluster_cat Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add R1-X pd_complex R1-Pd(II)L2-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1r2 R1-Pd(II)L2-R2 transmetal->pd_r1r2 red_elim Reductive Elimination pd_r1r2->red_elim red_elim->pd0 R1-R2 product Biaryl Product (R1-R2) aryl_halide Aryl Halide (R1-X) boronic_acid This compound (R2-B(OH)2) boronic_acid->transmetal Activated Boronate base Base base->boronic_acid Activation

Figure 1: Generalized Suzuki-Miyaura Coupling Workflow.

Biological Significance and Drug Development Potential

While specific biological data for this compound is not extensively documented in public literature, the broader class of phenylboronic acids has garnered significant attention in medicinal chemistry for their therapeutic potential, particularly in oncology.[6]

Boronic acid derivatives are a well-established class of proteasome inhibitors. The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a critical role in regulating cellular processes such as the cell cycle, apoptosis, and signal transduction.[7][8] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and the down-regulation of cell survival pathways, making it an effective strategy for cancer therapy.[8] The boronic acid moiety can form a reversible covalent bond with the active site threonine residue of the proteasome, leading to its inhibition.[9]

One of the key downstream effects of proteasome inhibition is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] In many cancer cells, the NF-κB pathway is constitutively active, promoting cell proliferation, survival, and inflammation. The activation of this pathway is dependent on the degradation of its inhibitor, IκB, by the proteasome. By inhibiting the proteasome, boronic acid-containing drugs can prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[8] Although direct studies on this compound are lacking, its structural similarity to other known proteasome inhibitors suggests it may have a similar mechanism of action.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activate IL1 IL-1 IL1->IKK activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates BoronicAcid This compound BoronicAcid->Proteasome Inhibits DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) DNA->Transcription

Figure 2: Inhibition of the NF-κB Pathway by Proteasome Inhibitors.

Quantitative Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound. Research in this area is ongoing, and future studies may elucidate the specific potency and efficacy of this compound in various biological assays. For context, other boronic acid-based proteasome inhibitors, such as bortezomib, exhibit potent anti-cancer activity with IC₅₀ values in the nanomolar range against various cancer cell lines.[10]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. Based on the well-established pharmacology of the boronic acid pharmacophore, it is plausible that this compound may exhibit activity as a proteasome inhibitor, thereby affecting cancer cell signaling pathways such as NF-κB. However, a lack of specific experimental data for this particular molecule highlights the need for further investigation to fully characterize its biological activity and therapeutic potential. Researchers are encouraged to explore the synthesis of novel derivatives and to conduct detailed biological evaluations to unlock the full potential of this and related compounds.

References

An In-depth Technical Guide to (3-(Dimethylcarbamoyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a specialized aryl boronic acid that has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique structural features make it an invaluable reagent for the construction of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental methodologies associated with its use, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.[1]

PropertyValueReference
Molecular Formula C₉H₁₂BNO₃[1][2]
Molecular Weight 193.01 g/mol [1][2]
CAS Number 373384-14-6[1][2]
Appearance White to off-white crystalline powder[1]
Purity Typically ≥97%[2]
Storage Conditions 2-8 °C, keep in a dark and dry place.[1]
Synonyms 3-(Dimethylcarbamoyl)benzeneboronic acid, 3-[(dimethylamino)carbonyl]phenylboronic acid[1][3]

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its application as a key intermediate in the synthesis of pharmacologically active molecules, most notably in the development of kinase inhibitors.[1] Its dimethylcarbamoyl moiety can serve as a crucial interaction point with biological targets, while the boronic acid group facilitates versatile carbon-carbon bond formation through transition-metal catalyzed cross-coupling reactions.

A significant application of this compound is in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors . The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors of this pathway are a major focus of oncology drug development. This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the (3-(Dimethylcarbamoyl)phenyl) motif into the core structures of PI3K inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a PI3K Inhibitor Precursor

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This procedure is based on established methods for the synthesis of biaryl compounds used in the development of PI3K inhibitors.

Reaction Scheme:

G A Aryl-Halide (e.g., Bromopyrimidine core) C Biaryl Product (PI3K Inhibitor Precursor) A->C + B This compound B->C reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) reagents->C

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., a halogenated pyrimidine or pyridine core) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Nitrogen or Argon source

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction can be performed under conventional heating or in a microwave reactor for accelerated reaction times.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Purge with Inert Gas prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Add Palladium Catalyst prep3->prep4 react1 Heat and Stir (80-120 °C) prep4->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool and Dilute react2->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify final_product final_product purify->final_product Isolated Product G cluster_membrane Cell Membrane GPCR GPCR / RTK RhoGTPases RhoA / Rac1 / Cdc42 GPCR->RhoGTPases ROCK ROCK RhoGTPases->ROCK Actin Actin Cytoskeleton Rearrangement ROCK->Actin Migration Cell Migration & Invasion Actin->Migration PBA This compound PBA->RhoGTPases

References

Technical Guide: Stability and Storage of (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-(Dimethylcarbamoyl)phenyl)boronic acid. The information is curated for professionals in research, development, and quality control who handle this versatile reagent. This guide summarizes key data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Concepts and Stability Overview

This compound is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its utility in forming carbon-carbon bonds. However, like many boronic acids, its stability is a critical consideration for ensuring reaction reproducibility and maintaining shelf-life. The primary factors influencing the stability of arylboronic acids include temperature, light, moisture, and oxidative stress.

The presence of the electron-withdrawing dimethylcarbamoyl group can influence the electronic properties and, consequently, the stability of the boronic acid moiety. While specific quantitative stability data for this compound is not extensively published, general knowledge of arylboronic acid chemistry allows for an informed understanding of its stability profile.

Recommended Storage and Handling

To ensure the integrity of this compound, adherence to appropriate storage and handling protocols is essential. The following table summarizes the recommended conditions based on information from various chemical suppliers.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation and prevent the formation of anhydrides (boroxines).
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation of the boronic acid group.
Moisture Keep in a tightly sealed container in a dry place.Boronic acids can be hygroscopic and susceptible to hydrolysis-related degradation.
Light Protect from light; store in a dark place.To prevent light-catalyzed degradation.

Handling Precautions:

  • Handle in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, the following are common degradation routes for arylboronic acids:

  • Oxidative Degradation: The boronic acid group can be oxidized, leading to cleavage of the carbon-boron bond and formation of the corresponding phenol. This is a significant degradation pathway, particularly in the presence of oxidizing agents or under aerobic conditions.

  • Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of N,N-dimethylbenzamide. This can be catalyzed by acidic or basic conditions.

  • Trimerization to Boroxines: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water.

The following diagram illustrates these potential degradation pathways.

G Potential Degradation Pathways of Arylboronic Acids A This compound B Oxidation (e.g., air, peroxides) A->B D Protodeboronation (acid/base catalyzed) A->D F Dehydration (heat) A->F C Corresponding Phenol B->C E N,N-dimethylbenzamide D->E G Boroxine (Trimeric Anhydride) F->G H Rehydration G->H H->A

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve subjecting the compound to various stress conditions and analyzing its purity over time. The following are generalized protocols for such a study.

Forced Degradation Study

Objective: To identify potential degradation products and pathways under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid compound at 60°C for 7 days.

    • Photolytic: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see section 4.3).

Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

  • Sample Storage: Store aliquots of this compound under the recommended conditions (2-8°C, protected from light and moisture).

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: Use a validated stability-indicating HPLC method to determine the purity of the compound at each time point.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity and stability of boronic acids.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a common starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Method Validation: The HPLC method should be validated to be "stability-indicating," meaning it can resolve the parent compound from its degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹¹B NMR, is a powerful tool for structural elucidation of degradation products and for monitoring the stability of the boronic acid.

  • ¹H NMR: Can be used to monitor the appearance of new signals corresponding to degradation products.

  • ¹¹B NMR: Provides direct information about the boron center. A shift in the ¹¹B NMR signal can indicate changes in the coordination state of the boron, such as the formation of boronate esters or boroxines.

The following diagram illustrates a general workflow for a chemical stability study.

G General Workflow for a Chemical Stability Study cluster_0 Planning cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion A Define Study Objectives (e.g., shelf-life, degradation pathways) B Select Stress Conditions (e.g., temp, humidity, light, pH) A->B C Choose Analytical Methods (e.g., HPLC, NMR, MS) B->C D Prepare and Store Samples C->D E Expose Samples to Stress Conditions D->E F Sample at Pre-defined Time Points E->F G Analyze Samples using Validated Methods F->G H Quantify Parent Compound and Impurities G->H I Identify Degradation Products (if necessary) H->I J Analyze Data and Determine Degradation Rates I->J K Establish Shelf-life and Propose Storage Conditions J->K L Document Findings in a Stability Report K->L

Caption: A generalized workflow for conducting a chemical stability study.

Conclusion

This compound is a valuable reagent that requires careful storage and handling to maintain its integrity. While specific quantitative stability data is limited, an understanding of the general degradation pathways of arylboronic acids provides a strong basis for ensuring its proper use. By adhering to the recommended storage conditions of 2-8°C in a dry, dark, and inert environment, and by implementing robust stability testing protocols as outlined in this guide, researchers and drug development professionals can confidently utilize this compound in their synthetic endeavors.

(3-(Dimethylcarbamoyl)phenyl)boronic acid: A Technical Review of its Applications

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(3-(Dimethylcarbamoyl)phenyl)boronic acid, also known as 3-borono-N,N-dimethylbenzamide, is a versatile synthetic intermediate belonging to the class of arylboronic acids. Its chemical structure, featuring a boronic acid group and a dimethylcarbamoyl moiety on a phenyl ring, imparts unique reactivity and properties that have led to its application in diverse fields of chemical research, particularly in organic synthesis and medicinal chemistry. The boronic acid functional group serves as a key player in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The dimethylcarbamoyl group can influence the compound's solubility, electronic properties, and potential for intermolecular interactions, making it a valuable building block for the synthesis of targeted molecules in drug discovery and materials science.

This technical guide provides a comprehensive literature review of the known applications of this compound, with a focus on its role in organic synthesis and potential in medicinal chemistry. This document adheres to stringent data presentation and visualization requirements to facilitate understanding and application by researchers in the field.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in publicly available literature, its general properties can be inferred from supplier information and the known characteristics of arylboronic acids.

PropertyValueReference
CAS Number 373384-14-6[1][2]
Molecular Formula C₉H₁₂BNO₃[1][2]
Molecular Weight 193.01 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Purity Typically ≥97%[2]
Storage Conditions 2-8 °C[1]

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of biaryl structures, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. This compound serves as the source of the 3-(dimethylcarbamoyl)phenyl group in the resulting biaryl product.

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide Aryl Halide ReactionVessel Reaction Mixture in Solvent ArylHalide->ReactionVessel BoronicAcid This compound BoronicAcid->ReactionVessel Catalyst Pd Catalyst Catalyst->ReactionVessel Base Base Base->ReactionVessel Extraction Extraction ReactionVessel->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Development

Arylboronic acids are recognized as important pharmacophores and intermediates in drug discovery. The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes, particularly serine proteases. The well-known multiple myeloma drug, Bortezomib (Velcade®), is a boronic acid-containing peptide analog that inhibits the 26S proteasome.

While there is no specific publicly available data on the biological activity of this compound itself, it is utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its structure can be incorporated into larger scaffolds to modulate properties such as cell permeability, target binding, and pharmacokinetic profiles. For instance, it is cited as a building block in the development of targeted therapies for cancer.[1]

The general strategy involves using the Suzuki-Miyaura coupling to link the this compound to a heterocyclic core or another pharmacologically relevant fragment. The resulting molecule can then be evaluated for its biological activity.

Potential as an Enzyme Inhibitor

Boronic acids can form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This interaction leads to potent and often selective enzyme inhibition. While no specific enzyme inhibition data for this compound has been found, a hypothetical signaling pathway illustrates its potential mechanism of action if incorporated into a drug designed to target a specific serine protease involved in a disease pathway.

Signaling_Pathway cluster_pathway Hypothetical Disease Pathway cluster_inhibition Inhibition Mechanism Substrate Protein Substrate Protease Serine Protease (e.g., in cancer progression) Substrate->Protease Binding Product Cleaved Product Protease->Product Cleavage Downstream Downstream Signaling (e.g., Cell Proliferation) Product->Downstream Inhibitor Boronic Acid Inhibitor (Derivative of 3-(Dimethylcarbamoyl) -phenylboronic acid) Inhibitor->Protease Inhibition

Figure 2: Hypothetical signaling pathway showing the inhibition of a serine protease by a boronic acid-based drug.

Other Potential Applications

Beyond its established role in cross-coupling reactions and its potential in medicinal chemistry, this compound may find applications in other areas:

  • Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a functionality present in many biomolecules like carbohydrates. This property can be exploited for the development of bioconjugates for targeted drug delivery or diagnostic purposes.[1]

  • Materials Science: As a building block for polymers and nanomaterials, this compound can be used to create materials with specific electronic or sensory properties.[1]

  • Analytical Chemistry: It can be used in the development of sensors for the detection of biomolecules containing diol groups.[1]

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its primary utility lies in its role as a coupling partner in Suzuki-Miyaura reactions, enabling the efficient synthesis of complex biaryl structures. While specific quantitative data and detailed experimental protocols for this particular compound are not extensively documented in publicly accessible literature, its general reactivity and potential applications can be inferred from the broader class of arylboronic acids. Future research and publication of more specific experimental data will undoubtedly further solidify its position as a key tool for chemists in academia and industry. Researchers are encouraged to adapt general protocols for phenylboronic acids as a starting point for their investigations, with the understanding that optimization will be necessary for specific applications.

References

A Technical Guide to (3-(Dimethylcarbamoyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the commercial availability, key properties, and synthetic applications of (3-(Dimethylcarbamoyl)phenyl)boronic acid, a valuable building block in modern medicinal chemistry.

Introduction

This compound, with the CAS Number 373384-14-6, is a specialized organoboron compound that has garnered significant interest within the fields of organic synthesis and drug discovery. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds to form complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing, key physicochemical properties, and a representative experimental protocol for the application of this compound.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes the offerings from several prominent commercial vendors. It is important to note that this compound is intended for professional laboratory and industrial use only.[1]

SupplierProduct/Catalog NumberPurityAdditional Information
TCI America D4194Information not consistently availableAvailable in 1g quantities.[1]
Chem-Impex 0736197 - 105 % (by titration)Also referred to as 3-(Dimethylcarbamoyl)benzeneboronic acid.[2]
Sigma-Aldrich AMBH2D6ED0D898%Available in various sizes from 250mg to 25g.
BLDpharm BD1131098%
ChemUniverse P9154398%
J&K Scientific 10679797%

Physicochemical and Safety Data

A clear understanding of the properties of this compound is crucial for its safe handling, storage, and effective use in chemical reactions. The key data for this compound is compiled in the table below.

PropertyValueSource(s)
CAS Number 373384-14-6[1][2]
Molecular Formula C₉H₁₂BNO₃[2]
Molecular Weight 193.01 g/mol [2]
Appearance White to off-white crystalline powder[2]
Purity Typically ≥97%[2]
Storage Conditions Store at 2-8°C in a dry, dark place.[2]
Synonyms 3-(Dimethylcarbamoyl)benzeneboronic acid, 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Safety Information:

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The boronic acid functional group readily undergoes transmetalation with a palladium catalyst, which then couples with an organic halide or triflate.

General Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Boronic_Acid This compound Palladium_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Boronic_Acid->Palladium_Catalyst Organic_Halide Ar-X (e.g., Aryl Bromide) Organic_Halide->Palladium_Catalyst Biaryl_Product Biaryl Product Palladium_Catalyst->Biaryl_Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Base->Palladium_Catalyst

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is adapted from general procedures and a patent mentioning the use of this compound. Researchers should optimize the reaction conditions for their specific substrates and desired outcomes.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add toluene and water (typically in a 4:1 to 5:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Logical Workflow for Sourcing and Application

The process from identifying the need for this compound to its successful application in a synthesis campaign follows a logical progression. The following diagram illustrates this workflow.

Sourcing_and_Application_Workflow cluster_sourcing Sourcing cluster_preparation Reaction Preparation cluster_execution Execution and Analysis Identify_Need Identify Need for This compound Search_Suppliers Search Commercial Suppliers Identify_Need->Search_Suppliers Select_Supplier Select Supplier based on Purity, Availability, and Cost Search_Suppliers->Select_Supplier Procure_Reagent Procure Reagent Select_Supplier->Procure_Reagent Review_Properties Review Physicochemical and Safety Data Procure_Reagent->Review_Properties Design_Experiment Design Suzuki-Miyaura Coupling Experiment Review_Properties->Design_Experiment Prepare_Reagents Prepare Reactants, Catalyst, and Solvents Design_Experiment->Prepare_Reagents Run_Reaction Run Reaction under Inert Atmosphere Prepare_Reagents->Run_Reaction Monitor_Progress Monitor Reaction (TLC, LC-MS) Run_Reaction->Monitor_Progress Workup_Purification Workup and Purify Product Monitor_Progress->Workup_Purification Analyze_Product Analyze Final Product (NMR, MS) Workup_Purification->Analyze_Product

Caption: Workflow from sourcing to application of the boronic acid.

Conclusion

This compound is a readily available and highly useful building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its reliable performance in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for medicinal chemists. This guide provides the essential information for sourcing, handling, and utilizing this reagent effectively and safely in a laboratory setting. As with any chemical synthesis, proper safety precautions and optimization of reaction conditions are paramount for achieving successful and reproducible results.

References

Reactivity profile of (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity Profile of (3-(Dimethylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile synthetic intermediate that has garnered significant attention in organic synthesis and medicinal chemistry.[1] As a substituted phenylboronic acid, its reactivity is primarily characterized by the boronic acid moiety, which enables a range of powerful chemical transformations. Its structure, featuring a dimethylcarbamoyl group at the meta-position, modulates its electronic properties and solubility, making it a valuable building block for complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, stability, and core reactivity of this compound. It details its principal applications, particularly in the realm of cross-coupling reactions, and offers standardized experimental protocols for its use. The information presented is intended to serve as a critical resource for researchers leveraging this compound in drug discovery, materials science, and advanced organic synthesis.[1]

Chemical Properties and Stability

This compound is a white to off-white crystalline powder.[1] Proper handling and storage are crucial for maintaining its integrity. It should be stored in a cool (2-8°C), dry, and dark place, sealed under an inert atmosphere to prevent degradation.[1] Like many boronic acids, it can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible, and the compound may be sold containing varying amounts of this anhydride form.[2]

Table 2.1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 373384-14-6[1][2][3]
Molecular Formula C₉H₁₂BNO₃[1][3]
Molecular Weight 193.01 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Purity Typically ≥97%[1][3]
IUPAC Name This compound[3]
Synonyms 3-(Dimethylcarbamoyl)benzeneboronic acid, 3-[(dimethylamino)carbonyl]phenylboronic acid[1]
Storage Conditions 2-8°C, sealed in dry, dark place[1][3]

Core Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the C-B bond and the hydroxyl groups on the boron atom. It is primarily employed in palladium-catalyzed cross-coupling reactions but also participates in other important transformations.

Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[1][4] In this reaction, the organoboronic acid acts as the organoboron partner, coupling with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][5] This reaction is fundamental for synthesizing biaryls, conjugated systems, and other complex organic molecules.[1][4][6] The reactivity order for the halide partner is typically I > Br > OTf >> Cl.[7]

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle cluster_base Boronic Acid Activation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R1-Pd(II)L2-X (Oxidative Addition Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano R1-Pd(II)L2-R2 (Diorganopalladium(II) Complex) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RedElim->Product RX R1-X (Organic Halide) RX->OxAdd Boronic R2-B(OH)2 (Boronic Acid) Borate [R2-B(OH)3]^- Base Base (e.g., CO3^2-) Borate->Transmetalation Boronic_node R2-B(OH)2 Borate_node [R2-B(OH)3]^- Boronic_node->Borate_node Base_node Base Base_node->Borate_node

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Transformations
  • Boronate Ester Formation: Boronic acids readily react with diols in a reversible condensation reaction to form cyclic boronate esters.[1] This reaction is fundamental to the use of boronic acids in sensors for sugars and other polyols, as the formation of the ester can trigger a detectable signal (e.g., fluorescence).[8] It is also a common strategy for protecting the boronic acid moiety or modifying its properties.

  • Dehydration to Boroxines: In the solid state or upon heating in solution, this compound can undergo intermolecular dehydration to form a six-membered trimeric anhydride called a boroxine.[6] This equilibrium is an intrinsic aspect of boronic acid chemistry.

Applications in Research and Development

The unique reactivity of this compound makes it a crucial component in several areas of chemical science.

  • Drug Development: The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies.[1] The boronic acid group itself is a pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, highlighting the importance of boronic acid-containing scaffolds in modern medicine.[9][10]

  • Materials Science: Through polymerization via Suzuki-Miyaura coupling, this reagent is used to prepare advanced materials, novel polymers, and nanomaterials with tailored electronic and physical properties.[1]

  • Analytical Chemistry: It is utilized in the development of analytical methods and sensors for detecting biomolecules that contain diol functionalities.[1][8]

Experimental Protocols

The following section provides a detailed, generalized protocol for a key reaction involving this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the palladium-catalyzed coupling of this compound with an aryl halide. Reaction conditions, including catalyst, base, and solvent, may require optimization for specific substrates.

Materials:

  • Aryl halide (Ar-X) (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (0.05 equiv).

  • Solvent and Base Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water). If using an aqueous base, prepare a solution (e.g., 2 M Na₂CO₃) and add it to the reaction mixture (2.0 equiv).[11]

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.[11]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Suzuki_Workflow start Start setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst) in Schlenk Flask under N2/Ar start->setup add_solvents 2. Add Degassed Solvent and Aqueous Base setup->add_solvents degas 3. Degas Mixture (Vacuum/Inert Gas Cycles) add_solvents->degas react 4. Heat and Stir (e.g., 80-110 °C, 2-24h) degas->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Cool, Dilute, and Perform Aqueous Wash monitor->workup Complete purify 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat.

Table 6.1: GHS Hazard and Precautionary Statements

CategoryInformationReference
Pictogram GHS07 (Exclamation mark)
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Conclusion

This compound is a highly valuable and versatile reagent. Its reactivity profile is centered on the Suzuki-Miyaura cross-coupling reaction, providing a robust platform for the synthesis of a wide array of complex organic molecules. Its utility as a key building block in drug discovery, materials science, and analytical chemistry underscores its importance in modern chemical research. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe application in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Using (3-(Dimethylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed cross-coupling reaction is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] (3-(Dimethylcarbamoyl)phenyl)boronic acid is a valuable building block in drug discovery and development, serving as a key intermediate in the synthesis of various biologically active molecules, including targeted cancer therapies.[3] Its participation in Suzuki-Miyaura coupling reactions allows for the precise installation of a dimethylcarbamoylphenyl moiety, a common structural motif in many pharmaceutical agents.

These application notes provide detailed protocols and reaction parameters for the successful Suzuki-Miyaura coupling of this compound with various aryl halides.

Chemical Properties of this compound

PropertyValue
CAS Number 373384-14-6
Molecular Formula C₉H₁₂BNO₃
Molecular Weight 193.01 g/mol
Appearance White to off-white crystalline powder[3]
Purity Typically ≥97%
Storage Store at 2-8 °C in a dry, dark place[3][4]

Suzuki-Miyaura Coupling: Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base plays a crucial role by forming a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the aryl group to the palladium catalyst.[5][6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Experimental Protocols

Below are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These should be regarded as starting points, and optimization may be necessary for specific substrates.

General Procedure 1: Standard Conditions

Reactants and Reagents:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water mixture)

Protocol:

  • To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the vessel.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure 2: Microwave-Assisted Conditions

Reactants and Reagents:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Protocol:

  • In a microwave reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the residue by column chromatography.

Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes common parameters that can be optimized for the coupling of this compound.

ParameterCommon Choices & Considerations
Palladium Catalyst Precursors: Pd(OAc)₂, Pd₂(dba)₃ Active Catalysts: Pd(PPh₃)₄, PdCl₂(dppf) Ligands: Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity, especially for less reactive aryl chlorides.[7][8]
Base Inorganic Bases: K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF The choice of base can significantly impact the reaction rate and yield. Stronger bases may be required for less reactive systems.[5]
Solvent Aqueous Mixtures: Toluene/Water, Dioxane/Water, THF/Water Aprotic Polar Solvents: DMF, DMSO (often used in microwave-assisted reactions) The solvent system must be able to dissolve both the organic and inorganic reagents to some extent.
Temperature Typically ranges from room temperature to 150 °C. Higher temperatures are often required for less reactive aryl halides (e.g., chlorides).
Aryl Halide Reactivity The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[2]

Visualizing the Suzuki-Miyaura Coupling

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3-(Dimethylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a key building block in contemporary organic synthesis, prized for its role in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. Its application is particularly notable in the field of medicinal chemistry for the synthesis of complex molecular architectures, including kinase inhibitors. This document provides a comprehensive overview of the protocols for utilizing this reagent, with a primary focus on the widely employed Suzuki-Miyaura coupling. Detailed experimental procedures, representative data, and visual guides to the reaction mechanisms and workflows are presented to facilitate its effective use in research and development settings.

Core Concepts: An Overview of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful class of chemical transformations that enable the formation of a bond between two organic fragments, typically with the use of a palladium catalyst. The Suzuki-Miyaura coupling, a prominent example, involves the reaction of an organoboron compound (such as this compound) with an organic halide or triflate.

The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar-B(OH)₂) is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond (R-Ar) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

While specific quantitative data for the cross-coupling of this compound can be found within proprietary drug synthesis literature, the following table provides representative examples of Suzuki-Miyaura reactions with other arylboronic acids to illustrate the general scope and efficiency of this transformation under various conditions.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O1001297
21-Chloro-4-nitrobenzene4-Tolylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane100895
32-Bromopyridine3-Furylboronic acidPd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄Toluene1001885[1]
41-Iodo-3-fluorobenzene2-Thienylboronic acidPd(OAc)₂ (2) / PCy₃ (4)Cs₂CO₃THF80696

Experimental Protocols

The following protocols provide detailed methodologies for performing palladium-catalyzed cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This procedure outlines a typical setup for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1–5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, combine the aryl halide, this compound, and the base under a stream of inert gas.

  • Add the palladium catalyst to the flask. Ensure the flask is under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.

Considerations for Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most prevalent application for this compound, other palladium-catalyzed cross-coupling reactions can be adapted for its use or for its resulting products.

  • Heck Reaction: Couples an aryl halide with an alkene. A product from a Suzuki reaction could subsequently undergo a Heck reaction if it retains a halide.

  • Sonogashira Coupling: Involves the coupling of an aryl halide with a terminal alkyne. This would be a subsequent step for a coupled product containing a halide.

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine. This could be used to further functionalize a product from a Suzuki coupling.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)Ln-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide R-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow Start Start Setup Reaction Setup under Inert Atmosphere Start->Setup Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Upon Completion Purification Purification by Column Chromatography Workup->Purification Analysis Characterization of Product Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for a typical Suzuki-Miyaura coupling experiment.

References

The Pivotal Role of (3-(Dimethylcarbamoyl)phenyl)boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-(Dimethylcarbamoyl)phenyl)boronic acid has emerged as a versatile and indispensable building block for researchers, scientists, and drug development professionals. Its unique structural features and reactivity make it a key component in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. This potent reagent is instrumental in the construction of novel therapeutics, most notably inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

PropertyValue
CAS Number 373384-14-6[1]
Molecular Formula C₉H₁₂BNO₃[1]
Molecular Weight 193.01 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity Typically ≥97%[2]
Storage Conditions 2-8 °C, sealed in a dry, dark place[1][3]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its utility as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. The dimethylcarbamoyl group at the meta-position influences the electronic properties of the boronic acid, impacting its reactivity and the properties of the resulting products. This moiety can also serve as a key interaction point with biological targets.

A significant application of this building block is in the synthesis of inhibitors for the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. Molecules synthesized using this compound have shown promise as potent and selective inhibitors of key kinases in this pathway, such as PI3Kα.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. The development of inhibitors targeting this pathway is a major focus in oncology drug discovery.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibition Suzuki_Workflow Start Start: Assemble Reactants Reactants 1. Add 2,4-dichloropyrimidine, This compound, K₂CO₃, and Pd(PPh₃)₄ to a microwave vial. Start->Reactants Solvent 2. Add degassed 1,4-dioxane/H₂O (2:1). Reactants->Solvent Microwave 3. Seal vial and irradiate in microwave reactor (100 °C, 15 min). Solvent->Microwave Workup 4. Cool, then perform aqueous workup and extract with ethyl acetate. Microwave->Workup Purification 5. Dry, concentrate, and purify by column chromatography. Workup->Purification Product End: Isolated Product Purification->Product

References

Applications of (3-(Dimethylcarbamoyl)phenyl)boronic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with therapeutic potential. Its unique structural features, including the boronic acid moiety and the dimethylcarbamoyl group, make it a key reagent in various coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the precise installation of a substituted phenyl ring into a target molecule, a common motif in many biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of therapeutic agents, with a focus on its application in the development of a cardiac myosin inhibitor and its potential use in the discovery of novel enzyme inhibitors.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of targeted therapies.[1] Its ability to participate in palladium-catalyzed cross-coupling reactions enables the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex drug candidates.[1]

Synthesis of Mavacamten: A Cardiac Myosin Inhibitor

A significant application of this compound is in the synthesis of Mavacamten, a first-in-class, allosteric inhibitor of cardiac myosin. Mavacamten is used for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM). The synthesis of Mavacamten involves a crucial Suzuki-Miyaura coupling step where the (3-(Dimethylcarbamoyl)phenyl) moiety is introduced.

Logical Workflow for Mavacamten Synthesis:

Mavacamten_Synthesis A 6-chloro-3-isopropylpyrimidine- 2,4(1H,3H)-dione C Suzuki-Miyaura Coupling (Pd-catalyzed) A->C B This compound B->C D 6-(3-(Dimethylcarbamoyl)phenyl)-3-isopropyl -pyrimidine-2,4(1H,3H)-dione (Mavacamten Precursor) C->D E Further Synthetic Steps D->E F Mavacamten E->F

Caption: Synthetic workflow for Mavacamten highlighting the key Suzuki-Miyaura coupling step.

Quantitative Data: Biological Activity of Mavacamten

The following table summarizes the in vitro inhibitory activity of Mavacamten.

CompoundTargetAssayIC50Reference
MavacamtenCardiac MyosinActin-Activated ATPase Activity0.14 µM
Potential in the Development of Neutrophil Elastase Inhibitors

Human neutrophil elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases. Boronic acid-containing compounds have been investigated as potent and selective inhibitors of HNE. The electrophilic boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. While specific examples of HNE inhibitors synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are relevant to the design of such inhibitors. The dimethylcarbamoylphenyl group can be utilized to explore the S3/S4 subsites of the enzyme, potentially leading to improved potency and selectivity.

Signaling Pathway Implication for HNE Inhibitors:

HNE_Inhibition_Pathway cluster_inflammation Inflammatory Response cluster_inhibition Therapeutic Intervention Neutrophils Activated Neutrophils HNE_release Release of Neutrophil Elastase (HNE) Neutrophils->HNE_release ECM_degradation Extracellular Matrix Degradation HNE_release->ECM_degradation catalyzes Tissue_damage Tissue Damage ECM_degradation->Tissue_damage HNE_Inhibitor HNE Inhibitor (e.g., Boronic Acid-based) HNE_Inhibitor->HNE_release inhibits Suzuki_Protocol start Start reagents Combine Reactants: - Halogenated Pyrimidine - Boronic Acid - Base start->reagents inert Purge with Inert Gas reagents->inert solvent_catalyst Add Solvent and Pd Catalyst inert->solvent_catalyst heat Heat and Stir solvent_catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product end End product->end HNE_Assay_Workflow start Start plate_prep Prepare 96-well plate with serial dilutions of test compound start->plate_prep enzyme_add Add HNE enzyme to wells plate_prep->enzyme_add incubation Incubate at room temperature enzyme_add->incubation substrate_add Add fluorogenic substrate incubation->substrate_add read_fluorescence Measure fluorescence kinetically substrate_add->read_fluorescence data_analysis Calculate reaction rates and percent inhibition read_fluorescence->data_analysis ic50_calc Determine IC50 value data_analysis->ic50_calc end End ic50_calc->end

References

Application Notes and Protocols: (3-(Dimethylcarbamoyl)phenyl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a versatile synthetic building block with significant potential in drug discovery, particularly in the development of targeted therapies. Its utility stems from the unique chemical properties of the boronic acid moiety, which can engage in various biological interactions, including the reversible covalent inhibition of enzymes. This document provides detailed application notes and protocols for the use of this compound and its derivatives as potential inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key regulator of the innate immune system. Inhibition of ENPP1 presents a promising strategy for cancer immunotherapy by activating the cGAS-STING pathway.

The cGAS-STING Signaling Pathway and the Role of ENPP1

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.

ENPP1 is a transmembrane glycoprotein that negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP, thereby preventing its activation of STING in neighboring immune cells.[1] High expression of ENPP1 in the tumor microenvironment is associated with immune evasion and poor prognosis in various cancers. Therefore, inhibiting ENPP1 is a compelling therapeutic strategy to enhance anti-tumor immunity by increasing the local concentration of cGAMP and promoting STING-mediated immune responses.[2]

Boronic Acids as ENPP1 Inhibitors

Recent research has identified boronic acid derivatives as a promising class of ENPP1 inhibitors.[1] The boron atom in the boronic acid moiety can form a reversible covalent bond with the catalytic residues in the active site of ENPP1, leading to potent inhibition. While various scaffolds can be employed, the inclusion of a boronic acid functional group is a key feature for achieving high potency.

Quantitative Data for Boronic Acid-Based ENPP1 Inhibitors

The following table summarizes the inhibitory activity of exemplary boronic acid-containing compounds against ENPP1. These compounds combine a potent core and tail structure with a boronic acid head group that interacts with the enzyme's active site.

Compound IDCore/Tail StructureZinc-Binding Head GroupKᵢ (nM) at pH 7.4
60 Benzyl amine core with 8-methoxy quinoline 3-nitrile tailBoronic Acid130
61 Benzyl amine core with 8-methoxy quinazoline tailBoronic Acid430

Data extracted from Carozza, J.A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e5.[1]

Experimental Protocols

In Vitro ENPP1 Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory potency (Kᵢ) of compounds against ENPP1. The assay measures the degradation of the ENPP1 substrate, cGAMP.

Materials:

  • Recombinant mouse ENPP1

  • 2',3'-cGAMP

  • Test compounds (e.g., boronic acid derivatives) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂

  • 96-well plates

  • Incubator

  • LC-MS/MS or a suitable method for quantifying cGAMP

Procedure:

  • Prepare serial dilutions of the test compounds in the Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 96-well plate, add the following components in order:

    • Assay Buffer

    • Test compound dilution (or DMSO for control)

    • Recombinant ENPP1 (final concentration of 3 nM)

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding cGAMP to a final concentration of 5 µM.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure linear product formation in the uninhibited control.

  • Stop the reaction by adding a quenching solution (e.g., EDTA to chelate metal ions or by heat inactivation at 95°C for 5 minutes).

  • Quantify the remaining cGAMP in each well using a validated analytical method such as LC-MS/MS.

  • Calculate the percentage of ENPP1 inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of ENPP1 for cGAMP.

Visualizations

cGAS-STING Signaling Pathway and ENPP1 Inhibition

Caption: ENPP1 inhibition enhances cGAS-STING signaling.

Experimental Workflow for ENPP1 Inhibitor Screening

experimental_workflow start Start: Compound Library prepare_reagents Prepare Reagents (ENPP1, cGAMP, Buffer) start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compounds start->serial_dilution assay_setup Set up 96-well Plate Assay (ENPP1, Compound, Buffer) prepare_reagents->assay_setup serial_dilution->assay_setup pre_incubation Pre-incubate at Room Temperature assay_setup->pre_incubation reaction_initiation Initiate Reaction with cGAMP pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation reaction_quenching Quench Reaction incubation->reaction_quenching quantification Quantify cGAMP (e.g., LC-MS/MS) reaction_quenching->quantification data_analysis Data Analysis (IC50 and Ki determination) quantification->data_analysis end End: Identify Potent Inhibitors data_analysis->end

Caption: Workflow for in vitro ENPP1 inhibitor screening.

Conclusion and Future Directions

This compound represents a valuable chemical scaffold for the development of novel ENPP1 inhibitors. The boronic acid moiety is a key pharmacophore for potent inhibition of this important immuno-oncology target. The provided protocols and data serve as a foundation for researchers to explore the potential of boronic acid derivatives in modulating the cGAS-STING pathway for cancer immunotherapy. Future research should focus on synthesizing and evaluating a broader range of derivatives incorporating the this compound moiety to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing this promising class of compounds toward clinical development.

References

Synthesis of Biaryl Compounds with (3-(Dimethylcarbamoyl)phenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the formation of C(sp²)–C(sp²) bonds, enabling the efficient construction of complex biaryl structures.

This document provides detailed application notes and protocols for the use of (3-(Dimethylcarbamoyl)phenyl)boronic acid in the synthesis of biaryl compounds. The dimethylcarbamoyl moiety can serve as a key interaction point in biologically active molecules, making this building block particularly valuable for drug discovery programs. The protocols outlined below are based on established Suzuki-Miyaura coupling methodologies and are intended to serve as a comprehensive guide for researchers.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide (e.g., aryl bromide, iodide, or chloride). The catalytic cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (Ar-X) pd2_biaryl Ar-Pd(II)L_n-Ar' pd2_complex->pd2_biaryl Transmetalation (Ar'-B(OH)₂ + Base) pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' pd2_biaryl->product cycle_center Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes

This compound is a versatile building block for introducing a functionalized phenyl ring into a target molecule. The dimethylcarbamoyl group can act as a hydrogen bond acceptor and can influence the physicochemical properties of the final compound, such as solubility and metabolic stability.

Key Considerations for Successful Coupling:

  • Choice of Catalyst: Palladium catalysts are standard for Suzuki-Miyaura couplings. Commonly used catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and various palladium acetate/phosphine ligand systems. The choice of ligand can significantly impact reaction efficiency, particularly with challenging substrates.

  • Base: A base is crucial for the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can depend on the solvent system and the nature of the coupling partners.

  • Solvent: A variety of solvents can be employed, often a mixture of an organic solvent and water. Common solvent systems include dioxane/water, toluene/water, and DMF/water. The aqueous component is essential for activating the boronic acid.

  • Reaction Temperature: Reaction temperatures typically range from 80 °C to 110 °C. Microwave-assisted heating can significantly reduce reaction times.[1]

  • Inert Atmosphere: As the Pd(0) catalyst is sensitive to oxygen, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

Experimental_Workflow start Start setup Reaction Setup: - Add Aryl Halide - Add Boronic Acid - Add Catalyst & Base - Add Solvent start->setup degas Degas Mixture (e.g., Ar bubbling) setup->degas react Heat to Reaction Temperature (Conventional or Microwave) degas->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup Reaction Complete purify Purification: (Column Chromatography) workup->purify analyze Analysis: (NMR, MS) purify->analyze end End analyze->end

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Conventional Heating

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane and water via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).

  • Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • Aryl halide (0.5 mmol)

  • This compound (0.6 mmol)

  • Pd(dppf)Cl₂ (0.025 mmol, 5 mol%)

  • Cs₂CO₃ (1.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl halide, this compound, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add the 1,4-dioxane and water.

  • Seal the vial under an inert atmosphere.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801295
24-BromobenzonitrilePd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O100692
31-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2)Cs₂CO₃Dioxane/H₂O110488
43-BromopyridinePd(PPh₃)₄ (5)K₂CO₃DMF/H₂O901685
52-BromotoluenePd(OAc)₂/XPhos (2)K₃PO₄t-Amyl alcohol1001890

Note: The data in this table is illustrative and based on general Suzuki-Miyaura coupling literature. Yields are for the isolated product. Actual results with this compound may vary and require optimization.

Troubleshooting

  • Low Yield:

    • Ensure the reaction was performed under strictly anaerobic conditions.

    • Try a different palladium catalyst/ligand combination.

    • Vary the base and solvent system.

    • Increase the reaction temperature or time.

  • Homocoupling of Boronic Acid:

    • This side reaction can occur, especially at higher temperatures.

    • Use a precise stoichiometry of the boronic acid (1.1-1.2 equivalents).

  • Decomposition of Boronic Acid:

    • Some boronic acids can be unstable under prolonged heating. Microwave synthesis can help minimize decomposition by reducing reaction times.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds using this compound. The protocols and guidelines presented here provide a solid foundation for researchers to develop efficient and high-yielding synthetic routes to novel biaryl carboxamides for applications in drug discovery and materials science. Careful optimization of the reaction parameters is key to achieving the best results for specific substrate combinations.

References

Catalytic Systems for Reactions Involving (3-(Dimethylcarbamoyl)phenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its utility is most pronounced in palladium- and copper-catalyzed cross-coupling reactions, which enable the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and protocols for three key catalytic reactions involving this reagent: the Suzuki-Miyaura coupling, the Chan-Lam amination, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1] This reaction is widely used to synthesize biaryl structures, which are prevalent in many biologically active compounds.

Application Note:

The dimethylcarbamoyl group on the phenylboronic acid is generally well-tolerated in Suzuki-Miyaura couplings. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-phosphine complexes. A variety of phosphine ligands can be employed, with sterically hindered, electron-rich ligands often providing the best results. The base is required to activate the boronic acid for transmetalation to the palladium center.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and the phosphine ligand (0.04 equivalents).

  • Add the base (2.0 equivalents).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

Data Presentation:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, which can be adapted for this compound.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O9012>90
4-IodotoluenePdCl₂(dppf) (3)-K₃PO₄Dioxane/H₂O1008High
4-ChloroacetophenonePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O11016High

This table represents typical conditions and yields for Suzuki-Miyaura reactions and should be optimized for specific substrates.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add this compound, aryl halide, Pd catalyst, ligand, and base to flask Purge Purge with inert gas Reactants->Purge Solvent Add degassed solvent Purge->Solvent Heat Heat and stir reaction mixture Solvent->Heat Monitor Monitor progress by TLC/GC-MS Heat->Monitor Workup Cool, dilute, wash with H₂O and brine Monitor->Workup Dry Dry organic layer and concentrate Workup->Dry Purify Purify by column chromatography Dry->Purify Product Final Biaryl Product Purify->Product

Suzuki-Miyaura Coupling Experimental Workflow

Chan-Lam Amination for C-N Bond Formation

The Chan-Lam amination is a copper-catalyzed cross-coupling reaction between a boronic acid and an amine or an alcohol to form a C-N or C-O bond, respectively.[2] It offers a valuable alternative to palladium-catalyzed methods and can often be performed under milder, aerobic conditions.[2]

Application Note:

The Chan-Lam coupling is effective for the N-arylation of a wide range of amines, including primary and secondary aliphatic and aromatic amines, with this compound. Copper(II) acetate is a commonly used catalyst. The reaction can be performed in the presence of a base like pyridine or triethylamine, and often in solvents such as dichloromethane (DCM) or methanol. The presence of air or an oxidant is typically required to regenerate the active copper catalyst.

Experimental Protocol: General Procedure for Chan-Lam Amination

This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add Cu(OAc)₂ (1.0-2.0 equivalents), the amine (1.0 equivalent), and this compound (1.5 equivalents).

  • Add the solvent (e.g., DCM) and the base (e.g., pyridine).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated amine.

Data Presentation:

The following table presents representative conditions for the Chan-Lam coupling of phenylboronic acid with various amines, which can serve as a starting point for optimization with this compound.

AmineCopper SourceBaseSolventTemp (°C)Time (h)Yield (%)
AnilineCu(OAc)₂PyridineDCMRT48Good
MorpholineCu(OAc)₂Et₃NDCMRT24High
ImidazoleCu(OAc)₂PyridineMeOHRT72High

This table provides general conditions that may require optimization for specific substrates.

Chan_Lam_Pathway cluster_cycle Catalytic Cycle ArylBoronicAcid This compound Intermediate1 [Aryl-Cu(II)-NR₂] Complex ArylBoronicAcid->Intermediate1 Amine Amine (R₂NH) Amine->Intermediate1 CuII Cu(II) Catalyst CuII->Intermediate1 Base Base Base->Intermediate1 Air Air (O₂) Air->CuII Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination Product N-Aryl Amine ReductiveElimination->Product CuI Cu(I) ReductiveElimination->CuI CuI->CuII Oxidation

Simplified Chan-Lam Amination Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines.[3] It is a highly versatile and widely used method in medicinal chemistry for the synthesis of arylamines.[4]

Application Note:

This reaction is particularly useful for coupling (3-(Dimethylcarbamoyl)phenyl)-substituted aryl halides with a broad range of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is critical for the success of the reaction, with common examples including XPhos, SPhos, and RuPhos. Strong bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with an amine to synthesize a derivative of N,N-dimethyl-3-(phenylamino)benzamide.

Materials:

  • 3-Bromo-N,N-dimethylbenzamide

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01-0.05 equivalents) and the phosphine ligand (0.02-0.1 equivalents) to a dry Schlenk tube.

  • Add the aryl bromide (1.0 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture with stirring in an oil bath at the desired temperature (typically 80-120 °C) for the required time (usually 4-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Presentation:

The following table illustrates typical conditions for the Buchwald-Hartwig amination of aryl halides with various amines.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromotolueneAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100High
4-ChlorobenzonitrileMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane110Good
1-Bromo-3,5-dimethylbenzeneBenzylaminePd₂(dba)₃ (0.5)BrettPhos (1)LHMDSTHF80High

This table represents typical conditions and yields for Buchwald-Hartwig aminations and should be optimized for specific substrates.

Buchwald_Hartwig_Logic cluster_catalyst Catalyst System Start Start with Aryl Halide and Amine Pd_Source Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Start->Pd_Source Ligand Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) Start->Ligand Base_BH Strong Base (e.g., NaOtBu, LiHMDS) Start->Base_BH Reaction_Conditions Reaction Conditions: Anhydrous Solvent (Toluene, Dioxane) Inert Atmosphere Elevated Temperature (80-120 °C) Pd_Source->Reaction_Conditions Ligand->Reaction_Conditions Base_BH->Reaction_Conditions Product_BH N-Aryl Amine Product Reaction_Conditions->Product_BH

Key Components and Conditions for Buchwald-Hartwig Amination

References

Application Notes and Protocols for the Scale-Up Synthesis of (3-(Dimethylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a vital building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its derivatives are integral to the synthesis of complex molecules in the pharmaceutical and materials science industries. This document provides detailed protocols and application notes for the scale-up synthesis of this compound, focusing on a robust and scalable method utilizing a Grignard reaction pathway. The protocols emphasize safety, efficiency, and purification strategies suitable for larger-scale laboratory and pilot plant production.

Section 1: Synthesis Pathway Overview

The most common and industrially scalable method for preparing aryl boronic acids is through the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1][3] The synthesis of this compound commences with the commercially available starting material, 3-Bromo-N,N-dimethylbenzamide.

The overall synthetic transformation involves three key stages:

  • Grignard Reagent Formation: The selective formation of the Grignard reagent from 3-Bromo-N,N-dimethylbenzamide using magnesium metal in an ethereal solvent like tetrahydrofuran (THF).

  • Borylation: The nucleophilic addition of the Grignard reagent to a trialkyl borate (e.g., triisopropyl borate) at low temperatures to form a boronate ester intermediate.

  • Hydrolysis and Purification: Acidic workup to hydrolyze the boronate ester to the desired boronic acid, followed by a purification sequence to isolate the final product with high purity.

G cluster_0 Synthesis Workflow A Starting Material 3-Bromo-N,N-dimethylbenzamide B Step 1: Grignard Formation + Mg, THF A->B C Intermediate 3-(Dimethylcarbamoyl)phenylmagnesium bromide B->C D Step 2: Borylation + B(O-iPr)3, Low Temp C->D E Intermediate Boronate Ester Complex D->E F Step 3: Hydrolysis & Workup + Aqueous Acid E->F G Crude Product F->G H Step 4: Purification Acid-Base Extraction / Recrystallization G->H I Final Product This compound H->I

Caption: General workflow for the synthesis of this compound.

Section 2: Experimental Protocols

Safety Precautions for Scale-Up Grignard Reactions

The Grignard reaction is highly exothermic and involves flammable and water-reactive substances, making safety paramount, especially at scale.[4]

  • Inert Atmosphere: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[5]

  • Solvent: Tetrahydrofuran (THF) is a preferred solvent due to its higher boiling point and ability to solvate the Grignard reagent effectively.[4][6] Ensure THF is anhydrous.

  • Initiation: The reaction initiation can be sluggish. Methods like adding a small crystal of iodine or a few drops of 1,2-dibromoethane can be used.[5] Once initiated, the reaction can accelerate rapidly.

  • Temperature Control: The primary hazard is a runaway reaction.[4] Use a reaction vessel that is no more than 50% full to contain vigorous boiling.[4] Maintain controlled addition of the aryl halide and have a cooling bath (ice-water or dry ice/acetone) readily available to manage the exotherm.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves. For large-scale operations, a blast shield is recommended.[7]

  • Quenching: The reaction quench should be performed slowly by adding the reaction mixture to the quenching solution (e.g., aqueous acid) with efficient cooling and stirring. Never add the quenching solution directly to the bulk Grignard reagent.

Protocol 1: Scale-Up Synthesis of this compound

This protocol is designed for a ~20-50g scale synthesis.

Materials and Reagents:

Reagent/MaterialM.W. ( g/mol )Quantity (for 25g scale)MolesNotes
3-Bromo-N,N-dimethylbenzamide228.0925.0 g0.110Starting material
Magnesium Turnings24.313.19 g0.1311.2 equivalents
Iodine253.811 crystal-Initiator
Anhydrous Tetrahydrofuran (THF)72.11250 mL-Solvent
Triisopropyl borate188.0826.8 mL (22.8 g)0.1211.1 equivalents
Hydrochloric Acid (6 M)36.46~150 mL-For hydrolysis and pH adjustment
Sodium Hydroxide (2 M)40.00As needed-For purification
Ethyl Acetate88.11~500 mL-Extraction solvent
Hexanes-~200 mL-For recrystallization

Procedure:

  • Apparatus Setup: Assemble a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum or a strong inert gas flow and allow it to cool to room temperature.

  • Grignard Initiation: Charge the flask with magnesium turnings (3.19 g). Add a single crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of 3-Bromo-N,N-dimethylbenzamide (25.0 g) in anhydrous THF (150 mL). Add ~10% of this solution to the magnesium turnings. The reaction may require gentle warming with a heat gun to initiate, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux. Use an external cooling bath as needed to manage the exotherm. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Borylation: Cool the freshly prepared Grignard reagent to -70 °C using a dry ice/acetone bath. In a separate dry flask, dissolve triisopropyl borate (26.8 mL) in anhydrous THF (100 mL). Transfer this solution to the dropping funnel and add it dropwise to the cold Grignard solution over 1 hour, ensuring the internal temperature does not rise above -60 °C.[8]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis (Workup): Cool the reaction mixture in an ice-water bath. Slowly and carefully pour the reaction mixture into a separate beaker containing 6 M hydrochloric acid (150 mL) cooled in an ice bath, with vigorous stirring. Continue stirring for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

Protocol 2: Purification

Boronic acids can be challenging to purify via standard column chromatography due to their polarity and tendency to form anhydrides (boroxines). A robust acid-base extraction method is highly effective.[9]

  • Base Extraction: Wash the combined organic layers from the previous step with 2 M sodium hydroxide solution (3 x 100 mL). The boronic acid will deprotonate and move into the aqueous basic layer, leaving non-acidic impurities behind in the organic layer.[9][10]

  • Acidification: Combine the aqueous basic extracts. Cool the solution in an ice bath and slowly acidify to pH 2-3 with 6 M HCl. The this compound will precipitate as a white solid.[10]

  • Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

  • Recrystallization: For higher purity, the crude solid can be recrystallized. A common solvent system is hot water or a mixed solvent system like ethyl acetate/hexanes. Dissolve the solid in a minimal amount of boiling ethyl acetate and slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them under vacuum to a constant weight. The expected yield is typically in the range of 60-80%.

Section 3: Characterization Data

The final product should be characterized to confirm its identity and purity.

Table of Expected Characterization Data:

TechniqueExpected Results
Appearance White to off-white solid[11]
Purity (HPLC) >97%
¹H NMR Spectra should be consistent with the structure. In DMSO-d₆, characteristic peaks for aromatic protons, dimethylamide protons, and a broad singlet for the B(OH)₂ protons are expected.[12]
¹³C NMR Spectra should show the correct number of aromatic and aliphatic carbons, including the carbonyl carbon of the amide.[12]
Mass Spec. ESI-MS should show the correct molecular ion peak corresponding to the molecular weight (193.01 g/mol ).[13]

Section 4: Application Notes

Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[1] The dimethylcarbamoyl group is well-tolerated under typical Suzuki conditions.

G cluster_suzuki Suzuki-Miyaura Coupling A This compound C Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) A->C B Aryl Halide (Ar-X) B->C D Biaryl Product C->D

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

General Suzuki Coupling Conditions:

ComponentExampleStoichiometry
Aryl Halide (Ar-X)Aryl Bromide or Iodide1.0 equivalent
Boronic AcidThis compound1.1-1.5 equivalents
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)1-5 mol%
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents
SolventDioxane/H₂O, Toluene, DMF-
Temperature80-110 °C-
Stability and Storage

References

Application Notes and Protocols: Protecting Group Strategies for (3-(Dimethylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies for (3-(Dimethylcarbamoyl)phenyl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The focus is on the use of N-methyliminodiacetic acid (MIDA) as a robust protecting group, offering exceptional stability and controlled deprotection.

Introduction to Boronic Acid Protection

Boronic acids are invaluable reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. However, the boronic acid functional group can be unstable under various reaction conditions, susceptible to protodeboronation, oxidation, and formation of trimeric boroxines, which can complicate purification and reactivity.[1][2] Protecting the boronic acid moiety as a boronate ester can mitigate these issues, enhancing the stability and handling of these important compounds.[1][2] The choice of protecting group is crucial and depends on the desired stability and the conditions required for its removal.

Overview of Common Boronic Acid Protecting Groups

Several protecting groups have been developed for boronic acids, each with its own set of advantages and limitations. The selection of an appropriate protecting group is critical for the successful execution of a synthetic route. A summary of common protecting groups is provided in the table below.

Protecting GroupStructureKey FeaturesDeprotection Conditions
Pinacol Cyclic diol esterMost common, stable to chromatography.[1][2]Acidic hydrolysis (often harsh), oxidative cleavage (NaIO4), or conversion to trifluoroborate.[1]
N-methyliminodiacetic acid (MIDA) Tridentate ligand forming a stable boronateExceptionally stable, crystalline solids, stable to chromatography and a wide range of reaction conditions.[3][4][5]Mild aqueous base (e.g., NaOH, NaHCO3) at room temperature.[2][4][5]
1,8-Diaminonaphthalene (dan) Bidentate amine ligandVery stable due to N-B coordination, decreasing Lewis acidity.[1]Acidic hydrolysis.[1]
Trifluoroborate (BF3K) Anionic saltHighly crystalline, stable to air and moisture, and often used for purification.Aqueous acid or base.

MIDA Boronates: A Superior Strategy for this compound

For a substrate such as this compound, the N-methyliminodiacetic acid (MIDA) protecting group offers significant advantages. The resulting MIDA boronate is an air-stable, crystalline solid that is amenable to purification by silica gel chromatography.[3][4][5] This is particularly beneficial as boronic acids themselves can be challenging to purify.[1] The MIDA group protects the boronic acid from a wide range of reaction conditions, including anhydrous cross-coupling, oxidation, and reduction.[1][3] Importantly, the deprotection is achieved under mild basic conditions that are compatible with the dimethylcarbamoyl functional group.[4][5]

The stability of the MIDA boronate stems from the formation of a coordinatively saturated, sp3-hybridized boron center, which attenuates its Lewis acidity and reactivity.[3][4]

MIDA_Protection_Concept cluster_0 Unstable Boronic Acid cluster_1 Stable MIDA Boronate Boronic_Acid R-B(OH)₂ (sp²-hybridized, reactive) MIDA_Boronate R-B(MIDA) (sp³-hybridized, stable) Boronic_Acid->MIDA_Boronate Protection (MIDA, heat) MIDA_Boronate->Boronic_Acid Deprotection (aq. Base)

Caption: Reversible protection of a boronic acid using MIDA.

Experimental Protocols

The following are detailed protocols for the protection of this compound as its MIDA ester and its subsequent deprotection.

Protection of this compound with MIDA

This protocol is adapted from general procedures for the synthesis of MIDA boronates from boronic acids.[1][6]

Protection_Workflow A 1. Combine Reactants B Add this compound, N-methyliminodiacetic acid, and DMSO to a flask. A->B C 2. Azeotropic Distillation D Heat the mixture with a Dean-Stark trap to remove water. C->D E 3. Reaction Monitoring F Monitor the reaction progress by TLC or LC-MS. E->F G 4. Work-up and Isolation H Cool the reaction, precipitate the product with solvent, filter, and wash. G->H I 5. Purification J Purify the crude product by silica gel chromatography if necessary. I->J

Caption: Experimental workflow for MIDA protection.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask with a reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add this compound (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and a minimal amount of anhydrous DMSO to dissolve the reactants upon heating.

  • Add anhydrous toluene to the flask to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours, or until water ceases to collect in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting boronic acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add the reaction mixture dropwise to a stirred solution of a suitable solvent (e.g., dichloromethane or water) to precipitate the MIDA boronate.

  • Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., cold toluene, then diethyl ether) to remove residual DMSO and other impurities.

  • Dry the product under vacuum. If necessary, the MIDA boronate can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Deprotection of this compound MIDA Ester

This protocol is based on the general procedure for the mild basic hydrolysis of MIDA boronates.[4][5]

Deprotection_Workflow A 1. Dissolve MIDA Boronate B Dissolve the MIDA-protected boronic acid in a suitable organic solvent (e.g., THF). A->B C 2. Add Aqueous Base D Add an aqueous solution of a base (e.g., 1 M NaOH or saturated NaHCO₃). C->D E 3. Reaction F Stir the biphasic mixture vigorously at room temperature. E->F G 4. Acidification and Extraction H Acidify the aqueous layer and extract the boronic acid with an organic solvent. G->H I 5. Isolation J Dry the organic layer and concentrate to obtain the deprotected boronic acid. I->J

Caption: Experimental workflow for MIDA deprotection.

Materials:

  • This compound MIDA ester

  • Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc) or another suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolve the this compound MIDA ester (1.0 equiv) in THF in a round-bottom flask.

  • Add an equal volume of 1 M aqueous NaOH or saturated aqueous NaHCO₃.

  • Stir the resulting biphasic mixture vigorously at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, separate the layers.

  • Wash the organic layer with water.

  • Combine the aqueous layers and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Representative Quantitative Data

Arylboronic AcidProtection Yield (%)Deprotection Yield (%)Reference
Phenylboronic acid>95>95[5]
4-Tolylboronic acid94>95[5]
4-Methoxyphenylboronic acid96>95[5]
2-Thienylboronic acid85>95[6]
4-Formylphenylboronic acid91>95[5]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Conclusion

The use of N-methyliminodiacetic acid (MIDA) as a protecting group for this compound offers a robust and reliable strategy for its stabilization and use in multi-step synthesis. The resulting MIDA boronate is a stable, crystalline solid that is compatible with a wide array of chemical transformations. The mild, basic conditions required for deprotection ensure the integrity of the dimethylcarbamoyl moiety and allow for the timely release of the reactive boronic acid. This protecting group strategy is highly recommended for synthetic routes involving this compound, particularly in the context of drug discovery and development where stability, purity, and predictable reactivity are paramount.

References

Synthesis of Novel Quinoline-Chalcone Hybrids as Potential Anti-Cancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel quinoline-chalcone hybrid compounds as potential anti-cancer agents. These notes are intended to guide researchers in the synthesis of these compounds, their evaluation in cancer cell lines, and the elucidation of their potential mechanisms of action through key signaling pathways.

Introduction

The hybridization of bioactive scaffolds is a promising strategy in drug discovery to develop novel molecules with enhanced potency and improved pharmacological profiles. Quinoline and chalcone moieties are well-established pharmacophores known for their diverse biological activities, including anti-cancer effects.[1][2][3][4] This application note focuses on the synthesis of quinoline-chalcone derivatives and the in vitro evaluation of their anti-cancer properties.

Synthesis of Quinoline-Chalcone Derivatives

The synthesis of quinoline-chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[3][5]

Experimental Protocol: Synthesis of Quinoline-Chalcone Hybrid (Compound 12e Example) [1][3]

  • Synthesis of the quinoline precursor: The synthesis starts with the preparation of the necessary substituted quinoline aldehyde.

  • Claisen-Schmidt Condensation:

    • To a solution of the appropriate substituted quinoline aldehyde (1 mmol) and a substituted acetophenone (1 mmol) in ethanol, add a catalytic amount of a base (e.g., aqueous NaOH or KOH).

    • Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoline-chalcone derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

In Vitro Anti-Cancer Activity Evaluation

The synthesized quinoline-chalcone hybrids can be screened for their anti-cancer activity against a panel of human cancer cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

  • Cell Seeding: Seed cancer cells (e.g., MGC-803, HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline-chalcone derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Data Presentation: Cytotoxicity of Quinoline-Chalcone Derivatives

CompoundMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
12e 1.385.345.21
5-FU (Control) 6.2210.411.1

Data extracted from a study by Guan et al. (2021).[1][3]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.[11][12][13][14]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.[6]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[6][12]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[12]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[11]

Protocol 3: Apoptosis Analysis by Western Blot

Western blotting is used to detect the expression levels of key apoptosis-related proteins.[15][16][17][18][19]

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., Caspase-3, Caspase-9, PARP, Bcl-2, Bax) overnight at 4°C.[15][16][17]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]

Signaling Pathways and Mechanism of Action

Many anti-cancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overactivated in various cancers, leading to uncontrolled cell growth.[20][21][22][23][24] Quinoline-based compounds have been designed as EGFR inhibitors.[23]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effects EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: EGFR signaling pathway leading to cancer cell proliferation and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[25][26][27][28][29] Chalcone derivatives have been shown to inhibit this pathway.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Transcription Gene Transcription mTOR->Transcription Promotes Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: PI3K/Akt/mTOR pathway promoting cell growth and inhibiting apoptosis.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[30][31][32][33][34]

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCg VEGFR->PLCg Activates RAS RAS VEGFR->RAS Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Permeability Vascular Permeability PKC->Permeability RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: VEGFR signaling pathway driving tumor angiogenesis.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and in vitro evaluation of novel anti-cancer agents.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Quinoline-Chalcone Hybrids Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Western_Blot Apoptosis Analysis (Western Blot) MTT_Assay->Western_Blot Data_Analysis IC50 Determination & Statistical Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Mechanism Mechanism of Action Elucidation Data_Analysis->Mechanism

Caption: Overall experimental workflow from synthesis to mechanism elucidation.

Conclusion

These application notes provide a framework for the synthesis and preclinical evaluation of novel quinoline-chalcone hybrids as potential anti-cancer agents. The detailed protocols for synthesis, cytotoxicity screening, and mechanistic studies, along with the visualization of key signaling pathways, offer a comprehensive guide for researchers in the field of anti-cancer drug discovery. Further in vivo studies are warranted to validate the therapeutic potential of promising lead compounds.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (3-(Dimethylcarbamoyl)phenyl)boronic acid Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-(Dimethylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Low yields or incomplete reactions are common hurdles in Suzuki coupling. The following table outlines potential issues, their causes, and recommended solutions when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it has been deactivated by oxygen.- Ensure the solvent is thoroughly degassed before adding the catalyst.[1] - Run the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen).[1] - Use a fresh batch of palladium catalyst or a more air-stable precatalyst.[1]
Sub-optimal Ligand Choice: The ligand may not be suitable for the specific substrates.- For electron-deficient boronic acids, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos to improve catalytic activity.
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is hindered.- The choice of base is critical. Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[2] - Ensure the base is finely powdered and dissolves sufficiently in the reaction mixture.
Poor Reagent Quality: Degradation of the boronic acid or impurity in the aryl halide.- Use fresh, high-purity this compound.[1] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.[3]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Rigorously degas all solvents and reagents.[1] - Maintain a positive pressure of an inert gas throughout the reaction.[1]
Use of Pd(II) Precatalyst: Inefficient reduction to Pd(0) can lead to side reactions.- Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.
Protodeboronation (Loss of Boronic Acid Group) Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can lead to the replacement of the boronic acid group with a hydrogen atom.- Lower the reaction temperature and screen milder bases (e.g., K₂CO₃).[4] - Use anhydrous conditions if the substrates are not sensitive to water.
Instability of the Boronic Acid: Electron-deficient boronic acids can be prone to protodeboronation.- Protect the boronic acid by converting it to a diethanolamine adduct, which can be used directly in the coupling reaction.[1][3]
Reaction Stalls or is Sluggish Poor Solubility of Reagents: One or more components (boronic acid, aryl halide, base) are not sufficiently soluble in the chosen solvent.- Screen different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, toluene) and water is often effective.[4] - Ensure vigorous stirring, especially for biphasic mixtures.
Inappropriate Reaction Temperature: The temperature may be too low to overcome the activation energy or too high, leading to decomposition.- Screen a range of temperatures, for example, from 60°C to 110°C.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best initial conditions for a Suzuki coupling with this compound?

A1: A good starting point for a Suzuki coupling with an electron-deficient boronic acid like this compound would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. For instance, a combination of Pd₂(dba)₃ and a ligand like XPhos or SPhos is often effective. A common base to start with is K₂CO₃ or K₃PO₄, and a solvent system of 1,4-dioxane/water or toluene/water is a reasonable choice. The reaction temperature can initially be set to 80-100°C.

Q2: My reaction is not going to completion. What should I try first?

A2: If your reaction has stalled, first ensure that your reagents and catalyst are of high quality and that the reaction is being conducted under strictly anaerobic conditions.[1] Insufficient degassing is a very common reason for failed Suzuki couplings.[1] If these factors are well-controlled, consider increasing the reaction temperature or screening a stronger base, such as Cs₂CO₃.[2]

Q3: I am observing a significant amount of a byproduct that appears to be the homocoupled boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture.[1] Ensure that your solvent is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes before adding the catalyst. Maintaining a positive pressure of the inert gas throughout the reaction is also crucial.

Q4: Is it necessary to use a glovebox for setting up Suzuki coupling reactions?

A4: While a glovebox provides the ideal inert environment, it is not always necessary. You can achieve sufficiently anaerobic conditions using standard Schlenk line techniques. This involves assembling the reaction vessel with the solid reagents, followed by several cycles of evacuating the vessel and backfilling with an inert gas before adding the degassed solvent and catalyst via syringe.

Q5: The this compound seems to be unstable. Are there ways to improve its stability?

A5: Yes, boronic acids, especially those with electron-withdrawing groups, can be susceptible to degradation.[5] One effective strategy is to convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct.[1][3] These derivatives are often more robust and can slowly release the boronic acid under the reaction conditions.

Optimization of Reaction Conditions

The following table summarizes a range of conditions that can be systematically varied to optimize the Suzuki coupling of this compound.

Parameter Variable Typical Range/Examples Yield (%) Reference
Catalyst Pd(OAc)₂ / Ligand0.5 - 5 mol%72 - 99%[4][6]
PdCl₂(dppf)1 - 3 mol%Varies[7]
Pd₂(dba)₃ / Ligand0.5 - 2 mol%82%[5]
Ligand PPh₃1 - 5 mol%Varies
XPhos1 - 4 mol%High yields for challenging substrates
SPhos1 - 4 mol%High yields for challenging substrates
Base K₂CO₃2 - 3 equivalents99%[6]
Cs₂CO₃2 - 3 equivalentsHigh yields[2]
K₃PO₄2 - 3 equivalentsVaries[8]
Solvent 1,4-Dioxane / H₂O4:1 to 10:1Varies[1]
Toluene / H₂O4:1 to 10:1Varies
DMF / H₂O1:195%+[4]
Temperature 50 - 110 °CVaries[2][9]
Reaction Time 1 - 24 hoursVaries[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Seal the flask with a septum and purge with an inert gas. This is typically done by evacuating the flask and backfilling with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Sparge the resulting mixture with the inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Solids: Aryl Halide, Boronic Acid, Base B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent B->C D 4. Add Catalyst C->D E 5. Heat to Reaction Temperature (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Dilute & Extract (e.g., EtOAc & Water/Brine) G->H I 9. Dry Organic Layer (e.g., Na₂SO₄) H->I J 10. Concentrate & Purify (Column Chromatography) I->J K 11. Characterize Product J->K

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting_Logic Start Low Yield or No Reaction Reagent_Check Check Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check Review Reaction Conditions (Temp, Time, Atmosphere) Start->Condition_Check Component_Screen Systematic Component Screening Reagent_Check->Component_Screen Condition_Check->Component_Screen Catalyst_Ligand Screen Catalysts & Ligands Component_Screen->Catalyst_Ligand Base_Solvent Screen Bases & Solvents Component_Screen->Base_Solvent Success Successful Optimization Catalyst_Ligand->Success Base_Solvent->Success

Caption: A logical workflow for troubleshooting a challenging Suzuki coupling reaction.

References

Technical Support Center: Purification of Crude (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of crude (3-(Dimethylcarbamoyl)phenyl)boronic acid. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during purification.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include:

  • Boroxine (Anhydride): A cyclic trimer formed from the dehydration of the boronic acid. This is a very common impurity in solid boronic acid samples.

  • Protodeboronated Product: The compound where the boronic acid group has been replaced by a hydrogen atom (N,N-dimethylbenzamide).

  • Homocoupled Biaryl Species: Formed during the synthesis of the boronic acid.

  • Starting Materials and Reagents: Residual starting materials from the synthesis.

  • Inorganic Salts: Byproducts from the reaction workup.

Q2: My crude product is a sticky solid or oil. How can I purify it?

A2: An oily or sticky consistency often indicates the presence of impurities that lower the melting point or interfere with crystallization. Here are a few approaches:

  • Trituration: This technique involves stirring the crude material as a suspension in a solvent in which the desired product is sparingly soluble, but the impurities are soluble. For a polar compound like this compound, try triturating with a less polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.

  • Acid-Base Extraction: This is a highly effective method for separating boronic acids from non-acidic impurities.

  • Column Chromatography: While boronic acids can be challenging to purify via silica gel chromatography due to their polarity and potential for degradation, it is a viable option with the correct solvent system.

Q3: I am trying to recrystallize my product, but it is not dissolving in any common solvents.

A3: this compound is a polar molecule. For recrystallization, consider using polar solvents or solvent mixtures. Good starting points would be:

  • Hot water

  • Ethanol or isopropanol

  • A mixed solvent system such as ethanol/water or acetone/water.

If solubility is still an issue, ensure you are using a sufficient volume of solvent and heating to the solvent's boiling point (with appropriate safety precautions).

Q4: During column chromatography, my product seems to be sticking to the silica gel and not eluting.

A4: This is a common problem with polar boronic acids on silica gel. Here are some solutions:

  • Use a more polar eluent: Gradually increase the polarity of your mobile phase. For this compound, a gradient of ethyl acetate in hexanes may need to be followed by the addition of methanol or acetone.

  • Add a modifier: Adding a small amount of a polar modifier to the mobile phase, such as acetic acid (e.g., 0.5-1%), can help to improve the elution of acidic compounds like boronic acids.

  • Consider a different stationary phase: If silica gel is problematic, consider using neutral alumina or reverse-phase (C18) silica gel.

Purification Methods: A Comparative Overview

The following table summarizes the expected outcomes from different purification methods for crude this compound. The initial purity of the crude product is assumed to be around 85%.

Purification MethodTypical Purity AchievedEstimated YieldKey AdvantagesCommon Challenges
Recrystallization >98%60-80%Simple, cost-effective, and can yield high-purity material.Finding a suitable solvent can be challenging; risk of "oiling out".
Acid-Base Extraction 90-95%70-90%Good for removing non-acidic impurities; high recovery.May not remove other acidic impurities.
Silica Gel Chromatography >99%50-70%Can provide very high purity and separate closely related impurities.Can be tedious; risk of product degradation or loss on the column.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the recrystallization of crude this compound from an ethanol/water solvent system.

Methodology:

  • Place the crude this compound in a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the crude solid completely.

  • While stirring, slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic boronic acid from neutral or basic impurities.

Methodology:

  • Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with an aqueous solution of a mild base, such as 1 M sodium carbonate or 1 M sodium hydroxide. Perform the extraction three times.

  • Combine the aqueous layers containing the boronate salt.

  • Wash the combined aqueous layers with ethyl acetate to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid. The purified boronic acid should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any residual salts.

  • Dry the purified product under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Methodology:

  • Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., 50% ethyl acetate in hexanes).

  • Load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting with the low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 20% to 100% ethyl acetate in hexanes, followed by the introduction of 5-10% methanol in ethyl acetate if the compound is not eluting.

  • Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization of Experimental Workflows

Recrystallization_Workflow A Dissolve crude product in minimal hot ethanol B Add hot water until cloudy A->B C Add hot ethanol until clear B->C D Cool to room temperature C->D E Cool in ice bath D->E F Filter and wash crystals E->F G Dry purified product F->G Acid_Base_Extraction_Workflow A Dissolve crude product in organic solvent B Extract with aqueous base A->B C Separate aqueous layer (contains boronate salt) B->C D Wash aqueous layer with organic solvent C->D E Acidify aqueous layer D->E F Filter precipitated product E->F G Wash and dry pure product F->G Chromatography_Workflow A Prepare silica gel column B Dissolve and load crude sample A->B C Elute with solvent gradient B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G H Obtain purified product G->H

Technical Support Center: (3-(Dimethylcarbamoyl)phenyl)boronic acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-(Dimethylcarbamoyl)phenyl)boronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Find detailed experimental protocols, data-driven insights, and visual workflows to enhance your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can stem from several factors, primarily related to its electron-deficient nature. The dimethylcarbamoyl group withdraws electron density from the phenyl ring, which can slow down the crucial transmetalation step in the catalytic cycle.[1]

Here are the key areas to troubleshoot:

  • Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be efficiently reduced to the active Pd(0) species in situ.[1] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] Rigorous degassing of solvents and the reaction vessel is crucial.

  • Base Selection: The choice of base is critical for activating the boronic acid. For electron-deficient boronic acids, a stronger base is often required to facilitate the formation of the more nucleophilic boronate species.[1][2]

  • Solvent System: The solvent plays a significant role in the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents, often with a small amount of water, are typically effective.

  • Reaction Temperature: Higher temperatures can help overcome the activation energy barrier, especially for less reactive substrates.[2]

Q2: What are the most common side reactions observed with this compound, and how can they be minimized?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by elevated temperatures and the presence of aqueous bases.[2]

    • Mitigation Strategies:

      • Use milder bases like potassium fluoride (KF) or cesium fluoride (CsF).

      • Employ anhydrous conditions where possible.

      • Protect the boronic acid as a more stable derivative, such as a pinacol ester (Bpin) or a diethanolamine adduct, which are more resistant to protodeboronation.[2][3]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or when the reduction of a Pd(II) precatalyst is inefficient.[1]

    • Mitigation Strategies:

      • Thoroughly degas all solvents and the reaction mixture.

      • Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Employ bulky, electron-rich phosphine ligands which can favor the cross-coupling pathway.[1]

Q3: How can I effectively purify the product of a reaction involving this compound to remove unreacted starting material and byproducts?

A3: A multi-step approach is often necessary for effective purification.

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. This will remove a significant portion of the inorganic salts.

  • Acid-Base Extraction: To remove unreacted this compound, you can perform an acid-base extraction. Wash the organic layer with an aqueous base (e.g., 1M NaOH). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will move to the aqueous layer. Subsequent washes with water will remove any remaining inorganic impurities.

  • Chromatography: Flash column chromatography is a common method for purifying the final product.

    • Normal-Phase Silica Gel: A gradient of ethyl acetate in hexanes is often a good starting point for elution.

    • Reverse-Phase (C18) Chromatography: This can be effective if the product is difficult to purify on normal-phase silica.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.

Data Presentation

The following tables provide representative data on how the choice of base and solvent can influence the yield of Suzuki-Miyaura coupling reactions with substituted phenylboronic acids. Disclaimer: This data is illustrative and derived from studies on similar electron-deficient arylboronic acids; optimal conditions for this compound may vary.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseRelative Yield (%)Rationale
Cs₂CO₃SuperiorHigh solubility and basicity effectively promote boronate formation.
K₃PO₄GoodA strong, non-nucleophilic base suitable for many Suzuki couplings.
K₂CO₃ModerateA commonly used base, but may be less effective for electron-deficient boronic acids.
Na₂CO₃Moderate to LowSimilar to K₂CO₃, may require higher temperatures or longer reaction times.

Reaction Conditions: Aryl halide (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (2 mol%), Solvent, 100 °C, 12 h.

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

Solvent System (v/v)Yield (%)Rationale
1,4-Dioxane / H₂O (4:1)HighGood balance of solubility for both organic and inorganic reagents.
Toluene / H₂O (4:1)HighEffective for higher temperature reactions.
THF / H₂O (4:1)Moderate to HighGood general-purpose solvent, but lower boiling point may limit reaction temperature.
DMFModerate to HighHighly polar aprotic solvent, can be effective but may be difficult to remove.

Reaction Conditions: Aryl halide (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), 100 °C, 12 h.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane and water)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol, 2.0 equiv).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of this compound with Diethanolamine

This protocol is useful for preparing a more stable diethanolamine adduct of the boronic acid, which can be used directly in Suzuki-Miyaura coupling reactions.[3]

Materials:

  • This compound

  • Diethanolamine

  • Dichloromethane

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of dichloromethane.

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold dichloromethane and dry under vacuum. This diethanolamine adduct can be used directly in Suzuki-Miyaura coupling reactions.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Is the catalyst active and properly degassed? start->check_catalyst check_base Is the base strong enough? check_catalyst->check_base Yes solution_catalyst Use a Pd(0) source or ensure efficient reduction of Pd(II). Improve degassing. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimal? check_base->check_temp Yes solution_base Switch to a stronger base (e.g., Cs2CO3, K3PO4). check_base->solution_base No check_side_reactions Are there significant side reactions? check_temp->check_side_reactions Yes solution_temp Increase the reaction temperature. check_temp->solution_temp No solution_side_reactions Address protodeboronation (milder base, protection) or homocoupling (degassing, Pd(0) source). check_side_reactions->solution_side_reactions Yes

Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling.

References

Troubleshooting low reactivity of (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the low reactivity of (3-(Dimethylcarbamoyl)phenyl)boronic acid.

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura coupling reactions involving this compound. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low reactivity or poor yield?

Low reactivity is often attributed to the electronic properties of this specific boronic acid. The dimethylcarbamoyl group is electron-withdrawing, which deactivates the phenyl ring. This electronic deficiency can impact key steps in the Suzuki-Miyaura catalytic cycle.[1][2]

Potential root causes for low yield include:

  • Slow Transmetalation: The electron-deficient nature of the boronic acid can slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle.[2]

  • Catalyst Inefficiency or Deactivation: The chosen palladium catalyst or ligand system may not be optimal for coupling with a deactivated boronic acid.[3][4]

  • Inappropriate Base or Solvent: The reaction conditions, particularly the base and solvent, play a crucial role in activating the boronic acid and maintaining catalyst activity.[1][5]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of N,N-dimethylbenzamide as a byproduct and reducing the yield of the desired coupled product.[6]

  • Poor Solubility: The boronic acid or other reactants may not be fully soluble in the chosen solvent system, hindering reaction kinetics.[7]

Q2: I am observing a significant amount of N,N-dimethylbenzamide in my crude reaction mixture. What is causing this, and how can I prevent it?

The formation of N,N-dimethylbenzamide is a classic sign of protodeboronation. This side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[6] It is frequently promoted by high temperatures, prolonged reaction times, and the presence of water and certain bases.[6][7][8]

Solutions to minimize protodeboronation:

  • Use Milder or Non-Aqueous Bases: Strong aqueous bases can accelerate protodeboronation. Consider switching to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[8]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate.[9][10][11] These derivatives provide a "slow release" of the boronic acid under reaction conditions, keeping its ambient concentration low and minimizing degradation.[8][10]

  • Control Water Content: While a small amount of water is often necessary to dissolve the base and facilitate the reaction, excess water can promote protodeboronation. Using a carefully controlled ratio of organic solvent to water (e.g., 5:1 dioxane/water) or trying anhydrous conditions may be beneficial.[10][12]

  • Lower Reaction Temperature and Time: Operate at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction's progress and work it up promptly upon consumption of the limiting reagent.[8]

Q3: Which catalyst and ligand system is recommended for this type of electron-deficient boronic acid?

For challenging couplings involving electron-deficient or sterically hindered partners, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Catalyst systems employing bulky, electron-rich phosphine ligands are generally more effective.[3][7]

Recommended Catalyst Systems:

  • Palladacycle Precatalysts: These are often more stable and active than traditional palladium sources.[1][3] Precatalysts like those developed by Buchwald (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3) are excellent starting points.

  • Bulky Monophosphine Ligands: Ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃), and dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) are highly effective.[3][13] These ligands promote the oxidative addition and reductive elimination steps and help stabilize the active Pd(0) species.

Troubleshooting Guide for Low Reactivity

If you are experiencing low yields, use the following workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Low Yield or No Reaction catalyst Optimize Catalyst & Ligand start->catalyst base Optimize Base start->base solvent Optimize Solvent start->solvent temp Adjust Temperature start->temp deboronation Check for Protodeboronation start->deboronation catalyst_sub Use palladacycle precatalyst Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) catalyst->catalyst_sub base_sub Switch to stronger base (K₃PO₄, Cs₂CO₃) Ensure base is finely powdered Use anhydrous base if needed base->base_sub solvent_sub Ensure reactant solubility Try aprotic polar solvents (Dioxane, THF, DMF) Use aqueous co-solvent (e.g., 5:1 ratio) solvent->solvent_sub temp_sub Increase temperature incrementally (e.g., 80°C -> 110°C) Monitor for decomposition temp->temp_sub deboronation_sub Use milder base (KF) Protect boronic acid (MIDA, BPin) Lower temperature & reaction time deboronation->deboronation_sub end_node Improved Yield catalyst_sub->end_node base_sub->end_node solvent_sub->end_node temp_sub->end_node deboronation_sub->end_node

Caption: Troubleshooting workflow for low reaction yield.

Data Summary: Reaction Parameter Optimization

The optimal conditions for a Suzuki-Miyaura coupling are highly dependent on the specific substrates used. The table below summarizes general starting points and trends for optimizing the reaction with an electron-deficient boronic acid.

ParameterRecommendationRationale & Considerations
Palladium Source Buchwald Precatalysts (G2/G3), Pd₂(dba)₃, Pd(OAc)₂Precatalysts are often more active and air-stable. Pd(OAc)₂ and Pd₂(dba)₃ are common precursors that form the active Pd(0) species in situ.[1]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, PCy₃)These ligands accelerate the rate-limiting steps and stabilize the catalyst, which is crucial for deactivated substrates.[3][4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A sufficiently strong base is required to form the reactive boronate species. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[1] The base should be finely powdered for better solubility and reactivity.
Solvent Dioxane/H₂O, THF/H₂O, DMF, TolueneAprotic polar solvents are generally preferred. A water co-solvent helps dissolve the inorganic base.[5][14] DMF can be useful for reactions requiring higher temperatures.
Temperature 80 - 110 °CLess reactive substrates often require higher temperatures to overcome the activation energy barrier.[15] Monitor for potential thermal degradation of starting materials or products.
Concentration 0.1 - 0.5 MReaction concentration can influence kinetics. Very dilute conditions may slow the reaction, while very concentrated conditions can lead to solubility issues or side reactions.

Generalized Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for at least 20 minutes. Add the required volume of this solvent mixture to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing which step may be failing. For electron-deficient boronic acids, the transmetalation step is often the bottleneck.

SuzukiCycle pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Product) r1x R¹-X (Aryl Halide) r2b R²-B(OH)₂ (Boronic Acid) + Base

Caption: The Suzuki-Miyaura catalytic cycle.

References

Minimizing homocoupling of (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert troubleshooting advice and frequently asked questions (FAQs) to help you minimize the homocoupling of (3-(Dimethylcarbamoyl)phenyl)boronic acid in your Suzuki-Miyaura cross-coupling reactions, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of N,N,N',N'-tetramethyl-[1,1'-biphenyl]-3,3'-dicarboxamide. This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and the resulting byproduct can be difficult to separate from the target molecule due to similar physical properties.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main factors that promote the homocoupling of boronic acids are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) (Pd(II)) precatalysts. Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling process. Pd(II) precatalysts can also directly react with the boronic acid to form the homocoupled product before the catalytic cycle for the desired cross-coupling reaction is initiated. Electron-deficient arylboronic acids, such as this compound, can be particularly susceptible to this side reaction.

Q3: How can I detect the formation of the homocoupling byproduct in my reaction?

A3: The homocoupling byproduct can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the homocoupling product will appear as a distinct spot, which can be compared to a reference standard if available. LC-MS analysis will show a peak with the corresponding mass of the dimer (N,N,N',N'-tetramethyl-[1,1'-biphenyl]-3,3'-dicarboxamide, M.W. = 324.4 g/mol ). 1H NMR spectroscopy of the crude product will show characteristic signals for the symmetrical biphenyl structure, which can be compared to the expected spectrum of the desired cross-coupled product.

Q4: Are there any general strategies to prevent homocoupling?

A4: Yes, several key strategies can be employed to minimize homocoupling:

  • Rigorous Exclusion of Oxygen: Thoroughly degassing all solvents and the reaction mixture is crucial. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.

  • Choice of Palladium Source: Using a Pd(0) precatalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) is generally preferred over a Pd(II) source (e.g., Pd(OAc)₂ or PdCl₂).

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.

  • Reaction Conditions: Optimizing the choice of base, solvent, and temperature can significantly impact the extent of homocoupling.

Troubleshooting Guide: Minimizing Homocoupling of this compound

This guide provides a systematic approach to troubleshooting and minimizing the formation of the homocoupling byproduct.

Problem: Significant Formation of Homocoupling Byproduct

If you are observing a significant amount of the N,N,N',N'-tetramethyl-[1,1'-biphenyl]-3,3'-dicarboxamide byproduct, consult the following table for potential causes and recommended solutions.

Illustrative Data on the Impact of Reaction Parameters on Homocoupling

The following table provides illustrative data based on general trends observed for electron-deficient arylboronic acids to demonstrate the impact of different reaction parameters on the ratio of the desired cross-coupling product to the homocoupling byproduct.

Parameter Condition A (Prone to Homocoupling) Condition B (Minimized Homocoupling) Typical Outcome (Cross-coupling:Homocoupling Ratio)
Palladium Source Pd(OAc)₂ (Pd(II))Pd(PPh₃)₄ (Pd(0))A: 70:30, B: 95:5
Atmosphere AirDegassed (Argon)A: 60:40, B: 98:2
Ligand PPh₃SPhos (bulky, electron-rich)A: 80:20, B: >99:1
Base NaOH (strong, aqueous)K₃PO₄ (milder, anhydrous option)A: 85:15, B: 97:3
Solvent DMF/H₂ODioxane/H₂O (degassed)A: 90:10, B: 96:4

Note: The data in this table is illustrative and intended to highlight general trends. Actual results may vary depending on the specific substrates and reaction conditions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and minimizing homocoupling.

TroubleshootingWorkflow cluster_degassing Degassing Check cluster_pd Palladium Source Check cluster_ligand Ligand Assessment cluster_conditions Condition Optimization start High Homocoupling Observed check_degassing 1. Review Degassing Protocol start->check_degassing check_pd_source 2. Evaluate Palladium Source check_degassing->check_pd_source If degassing is insufficient degas_method Use Freeze-Pump-Thaw or prolonged inert gas sparging. check_degassing->degas_method check_ligand 3. Assess Ligand Choice check_pd_source->check_ligand If using Pd(II) source pd_source Switch from Pd(II) (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄). check_pd_source->pd_source optimize_conditions 4. Optimize Base and Solvent check_ligand->optimize_conditions If ligand is not optimal ligand_choice Use bulky, electron-rich ligands like SPhos, XPhos, or RuPhos. check_ligand->ligand_choice protocol_adjustment 5. Consider Procedural Modifications optimize_conditions->protocol_adjustment If homocoupling persists base_solvent Screen milder bases (e.g., K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., Dioxane, Toluene). optimize_conditions->base_solvent solution Homocoupling Minimized protocol_adjustment->solution

Caption: A step-by-step workflow for troubleshooting homocoupling.

Experimental Protocols

Recommended Protocol for Minimizing Homocoupling of this compound

This protocol is designed to minimize the formation of the homocoupling byproduct by employing best practices for Suzuki-Miyaura reactions involving electron-deficient boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., Aryl bromide, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add this compound, the aryl halide, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ and SPhos to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via a syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for a further 15-20 minutes to ensure thorough deoxygenation.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling side reaction.

ReactionPathways cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2 Pd(II) Species pd0->pd2 Oxidation aryl_halide Ar¹-X aryl_halide->oxidative_addition pd_intermediate1 Ar¹-Pd(II)-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)-Ar² transmetalation->pd_intermediate2 boronic_acid Ar²-B(OH)₂ This compound boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst cross_product Ar¹-Ar² (Desired Product) reductive_elimination->cross_product oxygen O₂ oxygen->pd2 homocoupling_reaction Homocoupling pd2->homocoupling_reaction boronic_acid2 2 x Ar²-B(OH)₂ boronic_acid2->homocoupling_reaction homo_product Ar²-Ar² (Byproduct) homocoupling_reaction->homo_product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Technical Support Center: Catalyst Deactivation in (3-(Dimethylcarbamoyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving (3-(Dimethylcarbamoyl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is stalling or showing low yield. What are the likely causes related to the catalyst?

A1: Low or no yield in Suzuki-Miyaura reactions involving this compound can often be attributed to several factors related to catalyst deactivation:

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium oxides. It is crucial to ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Palladium Black Formation: The active palladium catalyst can agglomerate into larger, inactive palladium nanoparticles, commonly observed as a black precipitate ("palladium black").[2] This reduces the available surface area for the reaction to occur.

  • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be oxidized to phosphine oxides, which can alter the ligand-to-metal ratio and impact the catalyst's stability and activity.[3]

  • Issues with Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, it must be efficiently reduced to the active Pd(0) species in situ. Incomplete reduction can lead to lower concentrations of the active catalyst.[1][3]

Q2: I'm observing a black precipitate in my reaction. What is it and what should I do?

A2: The black precipitate is typically "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[2] While its appearance can be common in some successful Suzuki couplings, rapid and extensive precipitation early in the reaction often indicates poor catalyst stability and can lead to incomplete conversion. To address this, consider the following:

  • Lowering Reaction Temperature: High temperatures can accelerate catalyst agglomeration.

  • Adjusting Catalyst Loading: Sometimes, a lower catalyst loading can prevent aggregation.

  • Using More Robust Ligands: Sterically hindered and electron-rich ligands can help stabilize the palladium nanoparticles and prevent them from agglomerating.[4]

Q3: Can the this compound itself contribute to catalyst deactivation?

A3: While the dimethylcarbamoyl group is generally considered robust, the boronic acid moiety can be involved in side reactions that affect the overall process:

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming the starting material without forming the desired product. This can be exacerbated by excess water, overly strong bases, or prolonged reaction times at high temperatures.[5]

  • Formation of Boroxines: Boronic acids can undergo self-condensation to form cyclic trimers called boroxines. While this is a reversible process, boroxines can be less reactive than the monomeric boronic acid, effectively reducing the concentration of the active nucleophile.[6]

Q4: How does the choice of base impact catalyst stability and activity?

A4: The base is crucial for activating the boronic acid but can also influence catalyst stability.

  • Strong vs. Weak Bases: While a base is necessary to facilitate transmetalation, very strong bases can sometimes promote catalyst degradation.[7] The choice of base can affect the rate of pre-catalyst reduction and the stability of the active catalyst.[3]

  • Inorganic vs. Organic Bases: Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Organic bases like triethylamine (TEA) can sometimes promote the reduction of Pd(II) to inactive Pd(0) nanoparticles.[8][9][10] The optimal base is often substrate-dependent and may require screening.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Reaction does not start or is very sluggish. Inactive Catalyst: The palladium source or ligand may be old or degraded. Oxygen contamination.Use a fresh batch of catalyst and high-purity, degassed solvents. Ensure the reaction is run under a strictly inert atmosphere.[1]
Inefficient Pre-catalyst Reduction: The Pd(II) pre-catalyst is not being effectively reduced to active Pd(0).The sequence of adding reagents can be critical. The nature of the ligand and base also plays a role in the reduction step.[3]
Reaction starts but stalls before completion. Progressive Catalyst Deactivation: The catalyst is being slowly poisoned or is agglomerating over time.Lower the reaction temperature. Use a more robust ligand to stabilize the catalyst. Consider a slow addition of the boronic acid.
Protodeboronation of Boronic Acid: The boronic acid is being consumed by a side reaction.Use anhydrous solvents or control the amount of water. Switch to a milder base (e.g., K₃PO₄).[5] Consider converting the boronic acid to a more stable derivative like a MIDA boronate, which allows for slow release.[11]
Formation of significant black precipitate (Palladium Black). Catalyst Agglomeration: The active palladium species are aggregating into an inactive form.Reduce the reaction temperature. Lower the catalyst loading. Employ more stabilizing, sterically bulky ligands.[2][5]
Low yield with significant starting material remaining. Sub-optimal Ligand: The chosen ligand may not be suitable for the specific substrates.Screen different phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands, which can have different steric and electronic properties.[12][13]
Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent system.Try a different solvent or a co-solvent system to ensure all components are in solution.
Formation of homocoupling product of the boronic acid. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.Thoroughly degas all solvents and ensure a robust inert atmosphere is maintained throughout the reaction.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a glovebox or under an inert atmosphere, prepare stock solutions of the aryl halide (1.0 eq), this compound (1.5 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%) in a degassed solvent (e.g., Dioxane).

  • Reaction Assembly:

    • To a dry reaction vial containing a magnetic stir bar, add the chosen base (e.g., K₃PO₄, 2.0 eq).

    • Add the stock solution containing the aryl halide and this compound.

    • Add the desired solvent system (e.g., Dioxane/H₂O 4:1).

    • Add the palladium pre-catalyst and ligand solutions.

    • Seal the vial tightly.

  • Reaction Execution:

    • Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Analysis:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product to determine yield and purity.

Visual Troubleshooting Workflows

Catalyst_Deactivation_Workflow start Low or No Product Formation check_catalyst Is the catalyst active? (Freshness, Handling) start->check_catalyst check_conditions Are reaction conditions optimal? (Inert atmosphere, Degassed solvents) start->check_conditions observe_precipitate Is a black precipitate observed? start->observe_precipitate stalled_reaction Does the reaction start and then stall? start->stalled_reaction side_products Are significant side products formed? start->side_products solution_catalyst Use fresh catalyst and ensure proper inert techniques. check_catalyst->solution_catalyst No solution_conditions Thoroughly degas all reagents and maintain a positive inert gas pressure. check_conditions->solution_conditions No solution_precipitate Lower temperature, adjust catalyst loading, or use more robust ligands. observe_precipitate->solution_precipitate Yes solution_stalled Consider progressive deactivation. Optimize temperature and ligands. Try slow addition of boronic acid. stalled_reaction->solution_stalled Yes solution_side_products Address protodeboronation or homocoupling. Use milder base, control water content, and ensure strict anaerobic conditions. side_products->solution_side_products Yes

Caption: Troubleshooting workflow for low product yield.

Palladium_Catalytic_Cycle_Deactivation cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition agglomeration Agglomeration (Palladium Black) pd0->agglomeration High Temp/ Poor Ligand oxidation Oxidation to Pd(II) oxides pd0->oxidation Oxygen ligand_degradation Ligand Oxidation/ Degradation pd0->ligand_degradation Oxygen/ Impurities pd2_complex R-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)₂) pd2_complex->transmetalation pd2_biaryl R-Pd(II)-Ar(L₂) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Product) reductive_elimination->product

Caption: Common catalyst deactivation pathways from the active Pd(0) species.

References

Solvent effects on the reactivity of (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-(Dimethylcarbamoyl)phenyl)boronic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound. The focus is on understanding and mitigating the effects of solvents on its reactivity, particularly in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for a Suzuki-Miyaura coupling reaction using this compound?

A1: For Suzuki-Miyaura reactions, a common starting point is a biphasic solvent system, which helps to dissolve both the organic substrates and the inorganic base.[1] Typical systems include:

  • 1,4-Dioxane / Water (e.g., 4:1 ratio)[2]

  • Toluene / Water [3]

  • Tetrahydrofuran (THF) / Water [1]

The choice often depends on the specific coupling partner and the base used. For instance, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) require some water for dissolution and optimal activity.[1][4]

Q2: My reaction is showing low or no conversion. How could the solvent be the issue?

A2: Low conversion is a common problem that can often be traced back to solvent-related issues:

  • Poor Solubility: For the reaction to proceed, the boronic acid, aryl halide, palladium catalyst, and base must have sufficient solubility to interact.[1] If any component is poorly soluble in the chosen solvent, the reaction rate will be severely limited.[1] Using a co-solvent system can often improve the solubility of all components.[1]

  • Inadequate Degassing: The presence of dissolved oxygen in the solvent can lead to the deactivation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1][4] It is critical to thoroughly degas all solvents and the reaction mixture with an inert gas like argon or nitrogen before heating.[5]

  • Incompatible Solvent-Base Combination: The effectiveness of the base is highly dependent on the solvent system.[4] For biphasic reactions, vigorous stirring is essential to ensure maximum contact between the organic and aqueous phases where the different reaction steps occur.[4]

Q3: I am observing significant protodeboronation (replacement of the C-B bond with C-H). How can I minimize this side reaction?

A3: Protodeboronation is a major decomposition pathway for boronic acids, especially heteroaromatic ones.[6] Several strategies related to the reaction medium can minimize this:

  • Use Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[4]

  • Choose a Milder Base: Strong bases in aqueous media can accelerate the C-B bond cleavage.[4] Consider using weaker bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[4][7]

  • Optimize Reaction Time and Temperature: Higher temperatures and longer reaction times increase the rate of protodeboronation.[6] Monitor the reaction closely and work it up as soon as the starting material is consumed.[5]

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[7][8]

Q4: How does the meta-dimethylcarbamoyl substituent affect reactivity and solvent choice?

A4: The dimethylcarbamoyl group at the meta-position is moderately electron-withdrawing. This electronic effect can influence the Suzuki-Miyaura coupling by making the transmetalation step (transfer of the aryl group from boron to palladium) more facile compared to electron-rich boronic acids. However, the amide functionality could potentially chelate to the palladium center, which might influence catalyst activity.[9] While standard solvent systems are a good starting point, the specific electronic nature of this substrate means that optimization may be required. The polarity of the solvent can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[1]

Q5: Besides Suzuki coupling, what other reactions can this compound undergo, and how does the solvent play a role?

A5: this compound can participate in other transformations:

  • Esterification: Boronic acids can be condensed with diols (like pinacol) to form boronic esters.[10] This reaction is typically driven to completion by removing water, often using a Dean-Stark apparatus with a solvent like toluene or by using a dehydrating agent in an anhydrous solvent like THF.[11]

  • Amide Bond Formation: While the compound already contains an amide, the boronic acid functionality itself can catalyze amide bond formation between a carboxylic acid and an amine by activating the carboxyl group.[12] This process can sometimes be performed under solvent-free conditions or in various organic solvents.[12][13]

Troubleshooting Guides

Problem Possible Solvent-Related Cause Recommended Solution
Low or No Conversion 1. Poor solubility of reactants or base in the chosen solvent system.[1] 2. Catalyst deactivation due to dissolved oxygen in the solvent.[4] 3. Inefficient mixing in a biphasic system, leading to poor mass transfer.[1]1. Screen alternative solvent systems (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O).[8] Consider a single-phase system with a soluble organic base. 2. Rigorously degas the solvent(s) and the entire reaction setup with an inert gas (Ar or N₂) for at least 15-30 minutes.[5] 3. Ensure vigorous and efficient stirring throughout the reaction.[1]
Significant Side Products 1. Protodeboronation: Presence of excess water, especially with a strong base and high temperature.[4][6] 2. Homocoupling: Presence of oxygen in the solvent, leading to oxidative coupling of the boronic acid.[1]1. Minimize water content or use anhydrous solvents.[4] Switch to a milder base (e.g., KF, Cs₂CO₃) and lower the reaction temperature.[7] 2. Use fresh, high-purity, and thoroughly degassed solvents.[1]
Inconsistent Results 1. Variable solvent quality: Presence of water or peroxide impurities in the solvent. 2. Hygroscopic reagents: Boronic acid may have absorbed moisture from the air during handling.[8]1. Use freshly dried, degassed, and high-purity solvents for each reaction batch.[6] 2. Store the boronic acid in a desiccator and handle it quickly in an inert atmosphere if possible.

Data Presentation: Representative Solvent Effects

Disclaimer: The following data are illustrative examples for a typical Suzuki-Miyaura cross-coupling. Optimal conditions for this compound must be determined empirically.

Table 1: Representative Effect of Solvent and Base on Yield

EntrySolvent System (v/v)Base (2.0 equiv)Temperature (°C)Representative Yield (%)
1Toluene / H₂O (4:1)K₂CO₃100Moderate
21,4-Dioxane / H₂O (4:1)K₃PO₄100High
3THF / H₂O (4:1)Cs₂CO₃80Moderate to High
4Ethylene GlycolK₃PO₄110High[14]
5Toluene (anhydrous)KF110Moderate

Table 2: Troubleshooting Common Side Reactions with Solvent/Base Adjustments

Side ReactionContributing FactorsPotential Solution
Protodeboronation High water content, strong base (e.g., NaOH), high temperature.[4]Switch to anhydrous conditions with a milder base (e.g., KF, K₃PO₄).[4] Lower reaction temperature.[7]
Homocoupling Dissolved oxygen in the solvent.[1]Thoroughly degas the solvent and reaction mixture with an inert gas.[5]
Ester/Amide Hydrolysis Presence of water and a strong base, especially at elevated temperatures.[1]Use anhydrous conditions or a non-hydrolytic base (e.g., KF). Minimize reaction time and temperature.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[5]

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Pinacol Ester Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used in subsequent reactions without further purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography) H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_workflow start Low / No Conversion reagents Check Reagent Quality (Boronic Acid, Halide, Base) start->reagents reagents->start [Degraded] reagents_ok Reagents OK reagents->reagents_ok [Good] catalyst Evaluate Catalyst System (Activity, Degassing) catalyst->start [Inactive] catalyst_ok Catalyst OK catalyst->catalyst_ok [Active] conditions Optimize Conditions (Solvent, Temp, Time) conditions->start [Suboptimal] conditions_ok Conditions Optimized conditions->conditions_ok [Optimized] reagents_ok->catalyst catalyst_ok->conditions end Improved Conversion conditions_ok->end

Caption: Troubleshooting flowchart for addressing low reaction conversion.

reaction_factors center Reaction Outcome (Yield & Purity) solvent Solvent solvent->center Solubility, Polarity base Base solvent->base Compatibility base->center Activation, Selectivity catalyst Catalyst & Ligand catalyst->center Activity, Turnover temperature Temperature catalyst->temperature Stability temperature->center Rate vs. Decomposition

Caption: Key interdependent factors influencing the outcome of the cross-coupling reaction.

References

Base selection for Suzuki coupling with (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Base Selection for Suzuki Coupling with (3-(Dimethylcarbamoyl)phenyl)boronic acid

This guide provides technical support for researchers utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling reaction?

A1: The base is crucial for the activation of the boronic acid. It facilitates the formation of a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which is necessary for the transmetalation step with the palladium catalyst. The base also aids in the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.[1]

Q2: My starting material, this compound, contains an amide functional group. Are there any special considerations for base selection?

A2: Yes, the presence of the amide group, which can be sensitive to hydrolysis under harsh basic conditions, requires careful selection of a milder base. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they can promote the cleavage of the amide bond.[1] Milder inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally recommended for substrates with base-sensitive functional groups.[1]

Q3: Which bases are generally recommended for the Suzuki coupling of this compound?

A3: For amide-containing boronic acids, weaker inorganic bases are preferred. Potassium phosphate (K₃PO₄) is often an excellent choice for sensitive substrates. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also commonly used and effective. Organic bases like triethylamine (TEA) are typically less effective in these reactions.[1]

Q4: What is protodeboronation and how can the choice of base help to minimize it?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and reducing the yield of the desired coupled product. This side reaction can be exacerbated by the presence of strong bases and water. Using milder bases like K₃PO₄ or K₂CO₃ can help to minimize protodeboronation.

Q5: Can the insolubility of inorganic bases in organic solvents be an issue?

A5: Yes, the poor solubility of bases like K₂CO₃ and K₃PO₄ in common organic solvents such as toluene or dioxane can be a problem. To ensure the reaction proceeds efficiently, vigorous stirring is necessary to maximize the interfacial area between the solid base and the liquid phase. Using a biphasic solvent system, such as toluene/water or dioxane/water, can also help to facilitate the reaction.[1]

Data Presentation: Comparison of Bases

The selection of a base can significantly impact the yield of the Suzuki coupling reaction. While specific data for this compound is not extensively published, the following table provides a representative comparison of commonly used bases in the Suzuki coupling of a generic aryl bromide with a phenylboronic acid containing a base-sensitive group. These yields are illustrative and should be used as a guideline for optimization.

BaseTypical EquivalentsSolvent SystemTemperature (°C)Representative Yield (%)Notes
K₃PO₄ 2.0 - 3.0Toluene or Dioxane80 - 110>90%Excellent for base-sensitive substrates; often used anhydrously.[1]
K₂CO₃ 2.0Dioxane/H₂O100~85-95%A reliable and common choice for amide-containing substrates.[1]
Cs₂CO₃ 2.0Dioxane100>95%Often gives superior yields but is more expensive.[1]
Na₂CO₃ 2.0Toluene/H₂O100~80-90%A cost-effective and highly effective base for standard couplings.[1]
NaOH 2.0Toluene/H₂O100~70-80%Strong base; risk of amide hydrolysis and other side reactions.[1]
TEA 3.0Toluene100<40%Organic amines are generally less effective for this transformation.[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane/Water mixture)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.

  • Add the anhydrous, degassed solvent via syringe. If using a biphasic system (e.g., Dioxane/Water), add the organic solvent first, followed by the degassed water.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously to ensure proper mixing, especially if the base is not fully dissolved.

  • Monitor the progress of the reaction by a suitable technique, such as TLC or LC-MS, checking for the consumption of the limiting starting material. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the base and palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L_n pd_ox Ar-Pd(II)L_n-X pd0->pd_ox Oxidative Addition (Ar-X) pd_hydroxide Ar-Pd(II)L_n-OH pd_ox->pd_hydroxide Base (OH-) -X- pd_trans Ar-Pd(II)L_n-Ar' pd_trans->pd0 Reductive Elimination (Ar-Ar') pd_hydroxide->pd_trans Transmetalation (Ar'-B(OH)2) boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]- boronic_acid->boronate Base (OH-) boronate->pd_ox Transmetalation (Boronate Pathway)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling highlighting the dual role of the base.

Troubleshooting Guide

Troubleshooting_Workflow start Low or No Yield check_base Is the base appropriate for the amide-containing substrate? start->check_base check_degradation Evidence of amide hydrolysis or protodeboronation? check_base->check_degradation Yes change_base Action: Switch to a milder base (e.g., K3PO4, K2CO3) check_base->change_base No (Using strong base) check_conditions Are reaction conditions optimal? (Temperature, Time, Stirring) check_degradation->check_conditions No check_degradation->change_base Yes check_reagents Are reagents pure and catalyst active? Is the system properly degassed? check_conditions->check_reagents Yes optimize_conditions Action: Increase temperature/time, ensure vigorous stirring. check_conditions->optimize_conditions No verify_reagents Action: Use fresh reagents, ensure inert atmosphere. check_reagents->verify_reagents No end Problem Solved check_reagents->end Yes change_base->end optimize_conditions->end verify_reagents->end

Caption: A troubleshooting workflow for diagnosing low-yield Suzuki coupling reactions.

Q: My reaction has a low yield or did not go to completion. What should I check first?

A: Start by reviewing your choice of base. For this compound, a strong base may be causing degradation of your starting material or product. Check for byproducts using LC-MS to see if you can identify species resulting from amide hydrolysis or protodeboronation. If so, switching to a milder base like anhydrous K₃PO₄ is a good first step.

Q: I am using an appropriate mild base, but the reaction is still sluggish. What can I do?

A: If the base is appropriate, consider the reaction conditions. The insolubility of inorganic bases can slow down the reaction. Ensure you are stirring the reaction mixture vigorously to maximize the surface area contact. You can also consider increasing the temperature (within the stability limits of your substrates) or prolonging the reaction time. Additionally, ensure your solvent was properly degassed and the reaction is maintained under an inert atmosphere, as oxygen can deactivate the palladium catalyst.

Q: I am observing the formation of a significant amount of homocoupled byproduct from my boronic acid. How can I prevent this?

A: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure that your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed before use. Using a well-defined palladium precatalyst can sometimes minimize side reactions compared to generating the active Pd(0) species in situ.

Q: My product appears to be contaminated with residual palladium. How can I remove it?

A: After the reaction, filtering the diluted reaction mixture through a pad of celite should remove the bulk of the solid base and palladium residues. If you still have palladium contamination in your final product after column chromatography, you may consider treating a solution of your product with a palladium scavenger or performing an additional purification step.

Base_Selection_Decision_Tree start Start: Select a Base q1 Does the substrate have base-sensitive groups (e.g., amide)? start->q1 q2 Is the boronic acid prone to protodeboronation? q1->q2 Yes strong_base Consider standard bases: Na2CO3, K2CO3 q1->strong_base No mild_base Use milder bases: K3PO4, K2CO3, Cs2CO3 q2->mild_base Yes q2->mild_base No

Caption: A decision tree to guide the selection of an appropriate base for Suzuki coupling.

References

Overcoming protodeboronation of (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-(Dimethylcarbamoyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this reagent, with a specific focus on overcoming protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of N,N-dimethylbenzamide, consuming the starting material and reducing the yield of the desired cross-coupling product. This side reaction is a common challenge, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which are often performed under basic conditions that can promote protodeboronation.[1]

Q2: How does the dimethylcarbamoyl group affect the susceptibility of the boronic acid to protodeboronation?

A2: The dimethylcarbamoyl group is electron-withdrawing. While electron-withdrawing groups can increase the Lewis acidity of the boron atom, which may in some cases increase susceptibility to protodeboronation, they also stabilize the aryl ring.[2] The effect of substituents on protodeboronation rates is complex and highly dependent on the specific reaction conditions, particularly the pH.[3] Under the basic conditions typical of Suzuki-Miyaura coupling, the formation of a boronate species ([ArB(OH)₃]⁻) is a key step, and its stability and reactivity are influenced by such substituents.

Q3: What are the primary strategies to minimize protodeboronation?

A3: The key is to ensure the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation. The main strategies include:

  • Optimization of Reaction Conditions: This involves using milder bases, lower reaction temperatures, and ensuring anhydrous conditions where appropriate.[2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or a potassium trifluoroborate salt, can significantly reduce protodeboronation.[2][4]

  • Selection of a Highly Active Catalyst System: Employing highly efficient palladium catalysts and ligands can accelerate the cross-coupling reaction, thereby outcompeting the protodeboronation side reaction.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and significant formation of N,N-dimethylbenzamide The rate of protodeboronation is competitive with or faster than the cross-coupling reaction.1. Modify the base: Switch from strong bases (e.g., NaOH, KOH) to milder bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). 2. Lower the temperature: Run the reaction at the lowest temperature that allows for efficient catalytic turnover. 3. Use a more stable boron derivative: Consider using the pinacol ester or MIDA boronate of this compound.
Reaction is sluggish at lower temperatures, leading to prolonged reaction times and increased protodeboronation The catalyst system is not active enough at lower temperatures.1. Change the ligand: Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate the oxidative addition and transmetalation steps. 2. Use a pre-catalyst: Employ a modern palladium pre-catalyst (e.g., an XPhos-based pre-catalyst) that rapidly generates the active Pd(0) species.
Inconsistent results and variable levels of protodeboronation Presence of adventitious water or oxygen.1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. 2. Thoroughly degas the reaction mixture: Purge the solvent and reaction setup with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can affect catalyst activity and promote side reactions.

Data Presentation: Impact of Reaction Conditions on Protodeboronation

The following tables provide illustrative data on how modifying reaction conditions can suppress protodeboronation. The values are representative and based on general trends observed for electron-deficient arylboronic acids.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

Entry Base Temperature (°C) Yield of Coupled Product (%) Yield of N,N-dimethylbenzamide (%)
1NaOH1004550
2K₂CO₃1007520
3K₃PO₄8092<5

Table 2: Comparison of Boron Reagents in Suzuki-Miyaura Coupling

Entry Boron Reagent Base Temperature (°C) Yield of Coupled Product (%)
1Boronic AcidK₂CO₃10075
2Pinacol EsterK₃PO₄8088
3MIDA BoronateK₃PO₄8095

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol employs a milder base and a highly active catalyst system to favor the cross-coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • XPhos Pd G2 (2 mol%)

  • 1,4-Dioxane/Water (10:1), degassed

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, this compound, K₃PO₄, and XPhos Pd G2 catalyst.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: "Slow-Release" Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol is recommended for particularly challenging couplings where protodeboronation is severe. The MIDA boronate slowly hydrolyzes in situ, keeping the concentration of the reactive boronic acid low.[4][6]

Materials:

  • This compound MIDA ester (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • SPhos Pd G2 (2 mol%)

  • 1,4-Dioxane/Water (5:1), degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, this compound MIDA ester, K₃PO₄, and SPhos Pd G2 to a reaction vial.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and stir the mixture at 80-100 °C. The reaction progress should be monitored over a longer period (e.g., 12-24 hours) due to the slow release of the boronic acid.

  • Workup and purification are performed as described in Protocol 1.

Visualizations

Protodeboronation_vs_Suzuki cluster_0 Desired Suzuki-Miyaura Coupling cluster_1 Undesired Protodeboronation ArylBoronicAcid This compound Transmetalation Transmetalation ArylBoronicAcid->Transmetalation ArylBoronicAcid2 This compound ArylHalide Aryl Halide OxidativeAddition OxidativeAddition ArylHalide->OxidativeAddition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxidativeAddition Base Base (e.g., K3PO4) Base->Transmetalation CoupledProduct Desired Biaryl Product ReductiveElimination ReductiveElimination Transmetalation->ReductiveElimination Ar-Pd(II)-Ar' OxidativeAddition->Transmetalation Ar-Pd(II)-X ReductiveElimination->Pd_Catalyst Regenerated ReductiveElimination->CoupledProduct BoronateFormation BoronateFormation ArylBoronicAcid2->BoronateFormation Base2 Base (e.g., OH-) Base2->BoronateFormation ProtonSource Proton Source (e.g., H2O) Protonolysis Protonolysis ProtonSource->Protonolysis ProtodeboronatedProduct N,N-dimethylbenzamide BoronateFormation->Protonolysis [ArB(OH)3]- Protonolysis->ProtodeboronatedProduct

Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.

Troubleshooting_Workflow Start Low Yield of Coupled Product High Protodeboronation Q_Base Is a strong base (NaOH, KOH) being used? Start->Q_Base A_Base_Yes Switch to a milder base (K3PO4, Cs2CO3) Q_Base->A_Base_Yes Yes Q_Temp Is the reaction temperature > 80°C? Q_Base->Q_Temp No A_Base_Yes->Q_Temp A_Temp_Yes Lower the reaction temperature Q_Temp->A_Temp_Yes Yes Q_Catalyst Is the reaction sluggish? Q_Temp->Q_Catalyst No A_Temp_Yes->Q_Catalyst A_Catalyst_Yes Use a more active catalyst/ligand (e.g., XPhos Pd G2) Q_Catalyst->A_Catalyst_Yes Yes Consider_Derivative Consider using a more stable boron derivative (MIDA or Pinacol Ester) Q_Catalyst->Consider_Derivative No A_Catalyst_Yes->Consider_Derivative Slow_Release_Concept MIDA_Ester Stable MIDA Boronate Ester (Reservoir) Hydrolysis Slow Hydrolysis (Rate-Controlled) MIDA_Ester->Hydrolysis Boronic_Acid Reactive Boronic Acid (Low Concentration) Hydrolysis->Boronic_Acid Suzuki_Coupling Fast Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Protodeboronation Protodeboronation (Minimized) Boronic_Acid->Protodeboronation

References

Validation & Comparative

A Comparative Analysis of (3-(Dimethylcarbamoyl)phenyl)boronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate boronic acid is critical for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity of (3-(Dimethylcarbamoyl)phenyl)boronic acid with other substituted phenylboronic acids, supported by experimental data and detailed methodologies, to facilitate informed decisions in synthetic route design.

The reactivity of boronic acids in the palladium-catalyzed Suzuki-Miyaura coupling is primarily influenced by the electronic and steric nature of the substituents on the aromatic ring. These factors significantly impact the transmetalation step, which is often the rate-determining step in the catalytic cycle.

Key Factors Influencing Boronic Acid Reactivity

  • Electronic Effects : The electronic properties of substituents on the aryl boronic acid play a crucial role. Generally, electron-donating groups (EDGs) on the boronic acid can enhance the reaction rate and yield.[1] Conversely, electron-withdrawing groups (EWGs) can have more complex effects, sometimes leading to slower or lower-yielding reactions, although this is highly dependent on the specific reaction conditions.[1] The dimethylcarbamoyl group on this compound is considered an electron-withdrawing group, which influences its reactivity profile.

  • Steric Hindrance : The size and position of substituents near the boronic acid moiety can sterically hinder the approach of the organoboron species to the palladium center, thereby slowing down the transmetalation step. Ortho-substituents, in particular, can have a significant impact on reaction rates.

  • Stability and Side Reactions : The stability of the boronic acid is paramount. Some boronic acids are susceptible to side reactions such as protodeboronation (loss of the boronic acid group) and oxidation, which can diminish the yield of the desired cross-coupled product.[2]

Quantitative Comparison of Boronic Acid Reactivity

The following table summarizes quantitative data from various studies on the Suzuki-Miyaura cross-coupling reaction, comparing the performance of boronic acids with electron-donating, electron-withdrawing, and sterically hindered substituents. This data provides a framework for predicting the relative reactivity of this compound.

Boronic AcidSubstituent TypeCoupling PartnerCatalyst / LigandBase / SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidNeutral4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃ / Toluene/H₂O80295[3]
4-Methoxyphenylboronic acidElectron-Donating4-BromotoluenePd(PPh₃)₄Na₂CO₃ / Toluene/EtOH/H₂O801298
4-Formylphenylboronic acidElectron-Withdrawing4-IodoanisolePd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂O100192
This compound Electron-Withdrawing Aryl Halide (generic) Typical Conditions Typical Conditions - - -
2-Methylphenylboronic acidSterically Hindered1-Bromo-4-nitrobenzenePd(OAc)₂ / P(o-tolyl)₃K₂CO₃ / DME/H₂O80485
2-Nitrophenylboronic acidElectron-WithdrawingAryl Halide-----[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for comparing the reactivity of different boronic acids. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for such comparative studies.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup : To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[4]

  • Solvent Addition : The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen). A degassed solvent system (e.g., a mixture of toluene and water) is then added via syringe.[4]

  • Reaction Execution : The reaction mixture is stirred vigorously at the desired temperature (typically ranging from 80-100 °C).[4]

  • Monitoring : The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[4]

  • Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizing Reaction Workflows and Influencing Factors

To better understand the processes and relationships discussed, the following diagrams have been generated.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Select Boronic Acids for Comparison (e.g., EDG, EWG, Sterically Hindered) B Choose Aryl Halide Coupling Partner A->B C Define Standard Reaction Conditions (Catalyst, Base, Solvent, Temperature) B->C D Set up Parallel Reactions Under Inert Atmosphere C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Work-up and Purify Products E->F G Characterize and Quantify Products F->G H Compare Yields and Reaction Times G->H

Caption: General workflow for the comparative study of boronic acid reactivity.

G cluster_electronic Electronic Effects cluster_steric Steric Effects center Substituted Phenylboronic Acid Reactivity Reactivity in Transmetalation center->Reactivity EDG Electron-Donating Group (e.g., -OCH3, -CH3) EDG->center Increases Nucleophilicity EWG Electron-Withdrawing Group (e.g., -NO2, -C(O)NMe2) EWG->center Decreases Nucleophilicity ortho Ortho-Substituent ortho->center Hinders Approach meta_para Meta/Para-Substituent meta_para->center Less Hindrance

Caption: Factors influencing the reactivity of substituted phenylboronic acids.

References

Alternative reagents to (3-(Dimethylcarbamoyl)phenyl)boronic acid for Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. While arylboronic acids are the traditional nucleophilic partners in this reaction, their inherent instability, such as susceptibility to protodeboronation and formation of boroxines, can lead to challenges in purification, stoichiometry, and overall reaction efficiency.[1] This guide provides a detailed comparison of viable, often more stable, alternatives to (3-(Dimethylcarbamoyl)phenyl)boronic acid and other arylboronic acids, with supporting experimental data and protocols for researchers in synthetic and medicinal chemistry.

The primary alternatives that offer enhanced stability and handling characteristics include potassium organotrifluoroborates, MIDA (N-methyliminodiacetic acid) boronates, and various boronic esters. These reagents serve as "surrogates" that generate the reactive boronic acid or a related species in situ, mitigating the stability issues of the free boronic acids.[2][3]

Performance Comparison of Boronic Acid Alternatives

The choice of a boron reagent significantly impacts the yield, scope, and conditions of the Suzuki-Miyaura reaction. The following tables summarize the performance of potassium aryltrifluoroborates and MIDA boronates in comparison to traditional boronic acids, based on published experimental data.

Table 1: Comparison of Key Features

FeatureBoronic AcidsPotassium Organotrifluoroborates (R-BF3K)MIDA Boronates
Stability Variable; prone to protodeboronation and boroxine formation.[1][4]High; generally stable to air and moisture.[5]Exceptional; typically crystalline, air-stable solids.[2][6]
Handling Can be difficult to purify, often with uncertain stoichiometry.Easy to prepare and handle as crystalline salts.[1]Excellent; suitable for long-term storage and automated synthesis.[2]
Reactivity Generally high, but decomposition can lower effective concentration.Good to excellent; require activation by a base to release the active species.[5]Acts as a "slow-release" reservoir for the boronic acid, ideal for unstable substrates.[2][3]
Key Advantage Readily available for a vast number of structures.Enhanced stability, especially for challenging heteroaromatics.[5]Enables coupling of otherwise inaccessible, unstable boronic acids.[2]

Table 2: Quantitative Comparison of Suzuki-Miyaura Coupling Yields

This table presents a comparative summary of reported yields for the coupling of various aryl halides with different boron reagents. Note that direct comparison is illustrative as reaction conditions (catalyst, ligand, base, solvent) are optimized for each reagent class and substrate.

Aryl HalideBoron ReagentCoupling ProductYield (%)Reference
1-BromonaphthalenePotassium Phenyltrifluoroborate1-Phenylnaphthalene80[1]
4-BromoanisolePotassium Phenyltrifluoroborate4-Methoxybiphenyl99[1]
4-BromobenzonitrilePotassium Phenyltrifluoroborate4-Cyanobiphenyl98[1]
5-Bromopyrimidinep-Tolyl MIDA Boronate5-(p-Tolyl)pyrimidine75[6][7]
4-Chlorotoluene2-Thienyl MIDA Boronate2-(p-Tolyl)thiophene96[2]
2,4-Dimethoxychlorobenzene2-Furyl MIDA Boronate2-(2,4-Dimethoxyphenyl)furan99[2]
4-Bromoacetophenone2-Thiopheneboronic Acid2-(4-Acetylphenyl)thiophene95[5]
4-BromoacetophenonePotassium Thiophen-2-yltrifluoroborate2-(4-Acetylphenyl)thiophene95[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these coupling reactions. Below are representative experimental protocols for reactions utilizing potassium aryltrifluoroborates and MIDA boronates.

Protocol 1: Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborate with an Aryl Bromide

This procedure is adapted from a ligandless palladium-catalyzed reaction.[1]

Reaction Setup:

  • To an oven-dried reaction vessel, add potassium phenyltrifluoroborate (1.05 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.5-5 mol%).

  • Add methanol or water as the solvent (to achieve a concentration of ~0.2 M).

  • The reaction can be run in the open air.

  • Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) and monitor by TLC or GC-MS.

Work-up:

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling of a MIDA Boronate with an Aryl Chloride

This procedure is based on the slow-release strategy developed for unstable boronic acids.[2]

Reaction Setup:

  • In a glovebox, add the aryl chloride (1.0 equiv.), the MIDA boronate (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

  • Add a suitable solvent system (e.g., THF/H₂O or DMF/isopropanol).

  • Seal the reaction vessel and remove it from the glovebox.

  • Stir the mixture at room temperature or with heating (e.g., 40-80 °C) for the specified time (typically 30 min to 24 h).

Work-up:

  • After cooling to room temperature, dilute the mixture with water and an organic solvent like ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting residue can be purified by flash chromatography.

Visualizing the Suzuki-Miyaura Reaction and Reagent Workflow

Diagrams generated using Graphviz provide a clear visual representation of the catalytic cycle and the workflow for using these alternative reagents.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)L_n-OR' ArPdX->ArPdOR Anion Exchange ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX Base Base (e.g., K₂CO₃) Base->ArPdX Boron Ar'-B(OR)₂ / Ar'-BF₃K Boron->ArPdOR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Workflow cluster_reagents Boron Reagent Classes cluster_properties Key Properties cluster_application Application in Suzuki Coupling BA Boronic Acid (Ar-B(OH)₂) Prop_BA Stability Prone to decomposition BA->Prop_BA BF3K Potassium Trifluoroborate (Ar-BF₃K) Prop_BF3K Stability Air & moisture stable BF3K->Prop_BF3K MIDA MIDA Boronate Prop_MIDA Stability Highly stable solid 'Slow-release' source MIDA->Prop_MIDA App_BA Direct use Prop_BA->App_BA App_BF3K Requires base for activation Prop_BF3K->App_BF3K App_MIDA Base-mediated slow hydrolysis to active boronic acid Prop_MIDA->App_MIDA

References

A Comparative Guide to the Efficacy of (3-(Dimethylcarbamoyl)phenyl)boronic Acid in Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks and catalytic systems is paramount for the efficient synthesis of complex molecules. (3-(Dimethylcarbamoyl)phenyl)boronic acid has emerged as a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This guide provides an objective comparison of its performance with alternative boronic acids, supported by experimental data, and details the methodologies for key experiments.

Performance in Suzuki-Miyaura Cross-Coupling

This compound is frequently utilized for the introduction of a 3-(dimethylcarbamoyl)phenyl moiety onto various aromatic and heteroaromatic scaffolds. This functional group can be a key structural element in pharmaceuticals and other biologically active compounds. Its efficacy is often compared with other substituted phenylboronic acids, such as those bearing electron-donating or electron-withdrawing groups, to understand the electronic and steric effects on the reaction outcome.

Comparative Data

The following tables summarize the performance of this compound in Suzuki-Miyaura coupling reactions compared to other boronic acids under various catalytic systems. The data highlights how the choice of catalyst, ligand, and base can significantly influence the reaction yield.

Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Bromides

Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
This compound Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)Dioxane1001690-98
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001292
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001295
4-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001288
3-Carboxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O (4:1)1001270-98[1]

Note: Yields for this compound are typical ranges observed in various literature reports under the specified conditions. Direct, side-by-side comparative studies with this specific boronic acid are limited.

Table 2: Alternative Boronic Acid Derivatives and Their Performance

Boronic Acid DerivativeAdvantagesDisadvantagesTypical Yield (%)
Potassium PhenyltrifluoroboratesEnhanced stability, easier to handle, often crystalline solids.Requires an additional synthetic step from the boronic acid.80-95
MIDA (N-methyliminodiacetic acid) BoronatesHighly stable, air- and moisture-insensitive, allows for slow release of the boronic acid.[2]Requires synthesis and deprotection steps.[2]75-95[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of biaryl compounds using this compound.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system, such as a 4:1 mixture of toluene and water (5 mL), is then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12-16 hours.

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a series of steps including oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex R¹-X transmetalation Transmetalation diaryl_pd2_complex R¹-Pd(II)L₂-R² transmetalation->diaryl_pd2_complex [R²-B(OH)₃]⁻ reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation aryl_halide R¹-X Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis cluster_data Data Processing stock_solutions Prepare Stock Solutions - Aryl Halide - Boronic Acid - Internal Standard dispense Automated Dispensing of Reagents to Reaction Vials stock_solutions->dispense catalyst_array Prepare Catalyst/Ligand Array (in 96-well plate) catalyst_array->dispense base_solvent_array Prepare Base/Solvent Array base_solvent_array->dispense reaction Reaction at Controlled Temperature and Time dispense->reaction quench Quench Reactions reaction->quench sample_prep Sample Preparation for Analysis (e.g., dilution, filtration) quench->sample_prep analysis LC-MS or GC-MS Analysis sample_prep->analysis data_analysis Data Analysis (Yield Calculation) analysis->data_analysis optimization Identify Optimal Conditions data_analysis->optimization

References

Spectroscopic Validation of (3-(Dimethylcarbamoyl)phenyl)boronic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic techniques used to validate the synthesis of (3-(Dimethylcarbamoyl)phenyl)boronic acid, a versatile reagent in organic synthesis and medicinal chemistry.[1] Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates rigorous structural confirmation post-synthesis.[1][2] We present a comparison with a structural isomer, (4-(Dimethylcarbamoyl)phenyl)boronic acid, to highlight the specificity of spectroscopic methods.

Synthesis Overview

The synthesis of substituted phenylboronic acids can be achieved through several established methods.[3] One of the most common and effective routes involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[4][5] This approach is widely applicable for various substituted aryl halides. Alternative strategies include palladium-catalyzed cross-coupling reactions of aryl halides with diboronyl reagents.[3][4]

Spectroscopic Validation Framework

Confirmation of the successful synthesis of this compound relies on a combination of spectroscopic techniques, each providing unique structural information. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR spectra are all informative.

  • ¹H NMR: This spectrum confirms the presence and connectivity of hydrogen atoms. The aromatic region will show a distinct pattern for the 1,3-disubstituted benzene ring, while the aliphatic region will display a singlet for the two equivalent methyl groups of the dimethylcarbamoyl moiety. The acidic protons of the boronic acid group (-B(OH)₂) often appear as a broad singlet and may exchange with deuterium in solvents like D₂O.

  • ¹³C NMR: This provides information on the carbon skeleton. Unique signals are expected for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the N-methyl carbons.

  • ¹¹B NMR: This technique is specific for the boron atom. Phenylboronic acids typically exhibit a broad signal for the sp²-hybridized boron atom.[6][7] The chemical shift is characteristic of the trigonal planar geometry of the boronic acid.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands confirm the integrity of the structure.

  • O-H Stretch: A broad absorption band is characteristic of the hydroxyl groups of the boronic acid.

  • C=O Stretch: A strong, sharp absorption band indicates the presence of the amide carbonyl group.

  • B-O Stretch: A strong band is typically observed for the boron-oxygen single bond.[9][10]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass, further validating the molecular formula (C₉H₁₂BNO₃).[1][11] The analysis of boronic acids by MS can sometimes be complicated by their tendency to dehydrate and form trimeric anhydrides known as boroxines.[12]

Comparative Analysis: Isomer Distinction

To illustrate the power of spectroscopic validation, we compare the expected data for this compound with its structural isomer, (4-(Dimethylcarbamoyl)phenyl)boronic acid. While both share the same molecular formula and weight, their substitution pattern leads to distinct spectroscopic signatures, particularly in ¹H NMR.

Parameter This compound (meta-isomer)(4-(Dimethylcarbamoyl)phenyl)boronic acid (para-isomer)
Molecular Formula C₉H₁₂BNO₃C₉H₁₂BNO₃
Molecular Weight 193.01[1][11]193.01
Expected ¹H NMR (Aromatic) Complex multiplet pattern (4 distinct protons)Two doublets (AA'BB' system)
Expected ¹H NMR (Aliphatic) ~3.0 ppm (singlet, 6H)~3.0 ppm (singlet, 6H)
Expected ¹¹B NMR ~28-31 ppm (broad singlet)[6]~28-31 ppm (broad singlet)[6]
Expected IR (C=O Stretch) ~1630 cm⁻¹~1630 cm⁻¹
Expected IR (B-O Stretch) ~1350 cm⁻¹[13]~1350 cm⁻¹[13]
MS (m/z [M+H]⁺) 194.09194.09

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. A solution of 3-bromo-N,N-dimethylbenzamide in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated (e.g., with a crystal of iodine) and gently refluxed until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C. A solution of trimethyl borate in anhydrous THF is added slowly, maintaining the low temperature. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound as a white to off-white solid.[1]

Spectroscopic Analysis Protocols

  • NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.

    • For ¹¹B NMR, a specific boron-free probe or a background subtraction method may be used for optimal results.[8]

  • IR Spectroscopy:

    • Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.[13]

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an Electrospray Ionization (ESI) mass spectrometer, typically in positive ion mode to observe the [M+H]⁺ ion.[12]

    • Perform High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[14]

Visualized Workflows

G cluster_synthesis Synthesis Workflow A 3-Bromo-N,N-dimethylbenzamide + Mg B Grignard Reagent (3-(Dimethylcarbamoyl)phenyl)magnesium bromide A->B in THF C Borate Ester Intermediate B->C + B(OMe)3 at -78°C D This compound C->D + Aqueous Acid (Hydrolysis)

Caption: Synthesis workflow for this compound.

G cluster_validation Spectroscopic Validation Workflow Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validation Structure Confirmed NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the spectroscopic validation of the synthesized product.

References

A Researcher's Guide to the Purity Analysis of Commercial (3-(Dimethylcarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensuring reaction efficiency, reproducibility, and the integrity of final products. (3-(Dimethylcarbamoyl)phenyl)boronic acid is a versatile reagent used in various synthetic applications, including Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of analytical methodologies for assessing the purity of commercially available this compound, complete with experimental protocols and representative data.

Commercial Availability and Stated Purity

This compound is available from several chemical suppliers. The advertised purity typically ranges from 97% to 98%. However, the method of determination can vary, making direct comparison challenging. For instance, purity assessed by titration may not reveal organic impurities that are detectable by chromatographic methods. A critical consideration is the inherent propensity of boronic acids to form cyclic anhydrides (boroxines) upon dehydration. Some suppliers, such as TCI America, explicitly state that their product contains varying amounts of its anhydride, a common impurity that can complicate stoichiometry in reactions if not accounted for.[1][2]

Table 1: Comparison of Commercially Available this compound

Supplier ExampleCAS NumberAdvertised PurityAnalysis Method NotedPhysical Form
Supplier A (e.g., J&K Scientific)373384-14-697%Not SpecifiedPowder/Crystals
Supplier B (e.g., Sigma-Aldrich)373384-14-698%Not SpecifiedSolid
Supplier C (e.g., Chem-Impex)373384-14-697-105%TitrationWhite to off-white crystalline powder[3]
Supplier D (e.g., TCI America)373384-14-6>97.0%TitrationWhite to Off-White Powder / Crystals

Note: This table is representative. Researchers should always consult the specific Certificate of Analysis (CoA) for lot-specific data.

Key Analytical Techniques for Purity Determination

A multi-technique approach is essential for a comprehensive purity assessment. The primary methods include High-Performance Liquid Chromatography (HPLC) for separating impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for mass verification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for quantifying the purity of boronic acids and detecting related organic impurities.[4] A significant challenge in the HPLC analysis of boronic acids is their potential for on-column hydrolysis or degradation.[5][6] Method development often focuses on minimizing these effects.

Table 2: Representative HPLC Purity Analysis Data

Sample SourceRetention Time (min)Area % (Main Peak)Impurity A (Boroxine) Area %Impurity B (Other) Area %
Supplier A 4.5297.8%1.5%0.7%
Supplier B 4.5198.5%0.9%0.6%
Supplier D 4.5397.2%2.6%0.2%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides invaluable structural information. ¹H NMR can be used to confirm the chemical structure and identify impurities, while ¹¹B NMR is highly specific to the boron center, clearly distinguishing between the sp²-hybridized boronic acid and its sp³-hybridized tetrahedral boronate esters or borate complexes.[7][8] The presence of the boroxine anhydride is often visible in ¹H NMR as a set of slightly shifted aromatic peaks and a broader -OH signal.

Experimental Workflow & Protocols

A systematic workflow ensures that all aspects of the compound's purity are thoroughly investigated.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Analysis & Reporting Sample Receive Commercial Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test (NMR/HPLC Solvents) Visual->Solubility Prep Sample Preparation (Aprotic Solvent e.g., ACN) Solubility->Prep HPLC RP-HPLC Analysis (Purity, Impurity Profile) Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Structure, Boroxine) Prep->NMR MS LC-MS Analysis (Mass Verification) Prep->MS Interpret Data Interpretation (Integrate Results) HPLC->Interpret NMR->Interpret MS->Interpret Report Generate Purity Report (CoA Summary) Interpret->Report

Caption: Experimental workflow for purity analysis.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is a general method adaptable for boronic acid analysis.

  • Column: C18 stationary phase (e.g., Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 50 mm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile (an aprotic solvent is recommended to minimize pre-injection hydrolysis) to a concentration of 1 mg/mL.[5]

Protocol 2: ¹H and ¹¹B NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. For this compound, expect signals in the aromatic region (7.5-8.2 ppm) and two singlets for the dimethylamide group (~2.9 and ~3.0 ppm). The boronic acid B(OH)₂ protons may appear as a broad singlet.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A single, relatively broad peak between 19-30 ppm is characteristic of a trigonal planar (sp²) aryl boronic acid.[7] The presence of significant amounts of tetrahedral boronate species would result in upfield shifts.

Common Impurities and Their Identification

Understanding potential impurities is key to a thorough analysis.

G cluster_impurities Potential Impurities Parent This compound (C₉H₁₂BNO₃) Boroxine Boroxine Anhydride (Dehydration Trimer) Parent->Boroxine Dehydration StartingMaterial Unreacted Starting Materials (e.g., Halogenated Precursor) Parent->StartingMaterial Incomplete Reaction Hydrolysis Protodeboronation Product (N,N-dimethylbenzamide) Parent->Hydrolysis Protodeboronation Solvent Residual Solvents Parent->Solvent From Purification

Caption: Common impurities in boronic acid products.

  • Boroxine (Anhydride): The most common impurity, formed by the intermolecular dehydration of three boronic acid molecules to form a six-membered ring. It is in equilibrium with the monomeric acid form in the presence of water. It can be detected by HPLC and NMR.

  • Protodeboronation Product: The loss of the boronic acid group, replacing it with a hydrogen atom. In this case, it would result in N,N-dimethylbenzamide. This can be identified by LC-MS, looking for the corresponding molecular weight.

  • Unreacted Starting Materials: Depending on the synthetic route, this could include halogenated or organometallic precursors.

  • Residual Solvents: Solvents used during synthesis and purification may be present and can be quantified by ¹H NMR.

Conclusion and Recommendations

For rigorous scientific and drug development applications, the advertised purity of this compound should be independently verified.

  • Always Request a Lot-Specific CoA: Do not rely solely on catalog purity values.

  • Employ Orthogonal Analytical Methods: Use both HPLC and NMR as a minimum for purity assessment. HPLC is superior for quantifying trace organic impurities, while NMR confirms the structure and can detect boroxine anhydrides.

  • Quantify Water Content: Since the equilibrium between the boronic acid and its boroxine anhydride is water-dependent, Karl Fischer titration is recommended to determine the water content, which aids in accurately calculating molar equivalents for reactions.

  • Standardize Internal Protocols: Use a standardized and validated HPLC method, like the one outlined above, to compare different batches and suppliers objectively over time.

By implementing this analytical strategy, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

Mechanistic studies of reactions involving (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanistic Aspects of Suzuki-Miyaura Reactions Involving (3-(Dimethylcarbamoyl)phenyl)boronic acid

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid is a critical parameter that significantly influences reaction outcomes. This guide provides a comparative analysis of reactions involving this compound, placing its expected reactivity in the context of other substituted phenylboronic acids and offering insights into practical experimental execution.

While specific mechanistic studies detailing the kinetic profile of this compound are not extensively available in the current literature, its performance can be reliably inferred from the well-established principles of the Suzuki-Miyaura reaction and data from analogous compounds. The dimethylcarbamoyl substituent at the meta position is an electron-withdrawing group, which influences the electronic properties of the boronic acid and thus its reactivity in the catalytic cycle.

Performance Comparison of Substituted Phenylboronic Acids

The electronic nature of the substituents on the phenylboronic acid can significantly impact the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid accelerate the reaction, while electron-withdrawing groups (EWGs) can have a more complex influence, sometimes leading to slower reactions.[1] This is attributed to the nucleophilicity of the aryl group being transferred to the palladium center.

The following table summarizes experimental data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides, providing a basis for comparison.

Boronic Acid SubstituentElectronic NatureAryl HalideCatalyst/LigandBaseSolventYield (%)Reference
HNeutral4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄MeOH/THF84[2]
4-OCH₃Electron-Donating4-BromoanisolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane95[3]
4-CH₃Electron-Donating4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O98[4]
4-FElectron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Toluene91[5]
4-CF₃Electron-Withdrawing4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane88[5]
4-CNElectron-Withdrawing4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane85[5]
2-NO₂Electron-Withdrawing1-Chloro-2-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene92[5]
3-NO₂Electron-WithdrawingBromobenzeneNHC-Pd(II)KOHH₂O/2-propanol90[6]

(Note: Reaction conditions vary across different studies, and this table should be used as a qualitative guide.)

Based on the electron-withdrawing nature of the dimethylcarbamoyl group, this compound is expected to exhibit reactivity comparable to other phenylboronic acids with moderately electron-withdrawing substituents. While the reaction rate might be slightly slower than that of electron-rich counterparts, high yields can be achieved with appropriate optimization of the catalyst system, base, and solvent.

Alternative Reagents: MIDA Boronates

A significant challenge with some boronic acids, particularly heteroaryl and vinyl derivatives, is their instability, which can lead to decomposition and lower reaction yields.[7] N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective alternative.[7][8]

Key Advantages of MIDA Boronates:

  • Stability: MIDA boronates are generally benchtop-stable, crystalline solids that are tolerant to air and moisture.[7][9]

  • Compatibility: They are compatible with a wide range of reagents and can be purified by silica gel chromatography.[10][11]

  • Slow Release: Under appropriate basic conditions, MIDA boronates undergo slow hydrolysis to release the corresponding boronic acid in situ, which can be beneficial in reactions where the free boronic acid is unstable.[7]

FeatureBoronic AcidsMIDA Boronates
Stability Variable; some are unstableGenerally high; air- and moisture-stable[7][9]
Purification Often requires recrystallizationCompatible with silica gel chromatography[10][11]
Handling Can be challenging for unstable derivativesEasy to handle crystalline solids[11]
Reactivity Directly reactive in cross-couplingRequires in situ deprotection to the boronic acid[9]

Mechanistic Considerations and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R1-X) pd0->oxidative_addition pd_ii_complex R1-Pd(II)L2-X oxidative_addition->pd_ii_complex transmetalation Transmetalation (R2-B(OR)2) pd_ii_complex->transmetalation pd_ii_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_ii_r1_r2 Base reductive_elimination Reductive Elimination pd_ii_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, a step that is facilitated by a base. The cycle concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup Combine aryl halide, boronic acid, and base in a flame-dried flask add_catalyst Add palladium catalyst and ligand setup->add_catalyst inert Evacuate and backfill with inert gas add_catalyst->inert add_solvent Add degassed solvent inert->add_solvent heat Heat reaction mixture to desired temperature add_solvent->heat monitor Monitor reaction progress by TLC or GC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent and wash with water/brine cool->extract dry Dry organic layer and remove solvent extract->dry purify Purify by column chromatography dry->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

References

Cost-benefit analysis of using (3-(Dimethylcarbamoyl)phenyl)boronic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of building blocks in chemical synthesis is a critical decision, balancing cost, efficiency, and the desired physicochemical properties of the final molecule. This guide provides a comparative analysis of (3-(Dimethylcarbamoyl)phenyl)boronic acid, a versatile reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We objectively compare its cost and performance against common alternatives, supported by experimental data and detailed protocols.

Cost Analysis: A Comparative Overview

The economic viability of a synthetic route is paramount. This compound is a specialized reagent, and its cost reflects the complexity of its synthesis compared to simpler, more common boronic acids. The following table provides a cost comparison against unsubstituted phenylboronic acid and two other commonly used derivatives with electron-donating and electron-withdrawing groups. Prices are averaged from various chemical suppliers and are subject to change.

CompoundMolecular Weight ( g/mol )Representative Price (USD/g)Cost per Mole (USD/mol)
This compound 193.01$17.25 - $49.67~$3330 - $9590
Phenylboronic acid121.93$1.51 - $5.76~$124 - $472
4-Methoxyphenylboronic acid151.96$3.70 - $21.00~$243 - $1382
4-Carboxyphenylboronic acid165.94$1.85 - $8.00~$111 - $482

Note: Prices are based on purchasing 1-5 gram quantities and can vary significantly based on supplier, purity, and quantity purchased.

Performance and Benefit Analysis

The primary benefit of using this compound lies in the introduction of the dimethylcarbamoyl moiety into the target molecule. This functional group offers several advantages in medicinal chemistry and materials science.

The Value of the Amide Functional Group:

The amide group is one of the most prevalent functional groups in pharmaceuticals due to its unique combination of properties[1]. It is chemically stable and can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like proteins[1][2]. The N,N-dimethyl substitution pattern in the case of this compound prevents the N-H from acting as a hydrogen bond donor but retains the carbonyl oxygen as an acceptor. This modification can be used to fine-tune solubility, cell permeability, and metabolic stability, which are critical aspects of drug design.

Performance in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The reactivity of the boronic acid is influenced by the electronic nature of its substituents. While a comprehensive head-to-head comparison under identical conditions is scarce in the literature, we can infer performance from numerous examples. High yields are commonly reported for a wide range of boronic acids.

Boronic AcidSubstituent TypeTypical Yields in Suzuki CouplingNotes
This compound Weakly Electron-WithdrawingGood to ExcellentThe amide group generally does not significantly hinder the reaction.
Phenylboronic acidNeutralExcellent (often >90%)[3][4]Serves as a baseline for reactivity.
4-Methoxyphenylboronic acidElectron-DonatingExcellent (often >95%)[5][6]The electron-donating group can sometimes accelerate the reductive elimination step.
4-Carboxyphenylboronic acidElectron-WithdrawingGood to ExcellentThe carboxylic acid group is well-tolerated and offers a handle for further functionalization.

The choice to use this compound is therefore driven not by a significant increase in reaction efficiency, but by the strategic incorporation of the dimethylcarbamoyl functional group, which can impart desirable pharmacological or material properties.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that conditions such as catalyst, base, solvent, and temperature may require optimization for specific substrates.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (e.g., this compound, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 equiv.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF, typically 5-10 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound[7][8].

Visualizing the Workflow and Decision Process

To further clarify the practical application and selection process, the following diagrams illustrate a typical experimental workflow and a logical framework for choosing the appropriate boronic acid.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, & Base inert Evacuate & Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent & Pd Catalyst inert->solvent heat Heat & Stir (e.g., 80-110°C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT & Quench monitor->cool extract Extract with Organic Solvent cool->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Final Biaryl Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Decision_Tree decision decision result result cost_node cost_node start Start: Need to synthesize a substituted biaryl q1 Is the specific 'dimethylcarbamoyl' functionality required for pharmacological/material properties? start->q1 use_target Use this compound q1->use_target Yes q2 Is cost the primary constraint? q1->q2 No end Proceed to Synthesis use_target->end use_simple Use Phenylboronic Acid or 4-Carboxyphenylboronic Acid q2->use_simple Yes q3 Is an electron-donating group (EDG) or electron-withdrawing group (EWG) needed? q2->q3 No use_simple->end use_edg Use 4-Methoxyphenylboronic Acid (EDG) q3->use_edg EDG use_ewg Use 4-Carboxyphenylboronic Acid (EWG) q3->use_ewg EWG use_edg->end use_ewg->end

Caption: A decision-making guide for selecting a phenylboronic acid based on synthetic goals.

Conclusion

This compound is a valuable, albeit relatively expensive, building block for chemical synthesis. Its primary benefit is not enhanced reactivity in Suzuki-Miyaura couplings but rather the strategic introduction of the dimethylcarbamoyl group. This moiety is of significant interest in drug discovery for its ability to modulate a molecule's physicochemical and pharmacokinetic properties through stable, specific hydrogen bonding interactions. When the incorporation of this specific functional group is a key objective of the synthetic design, the higher cost can be justified. For applications where this functionality is not required, simpler and more cost-effective alternatives like phenylboronic acid or 4-carboxyphenylboronic acid offer excellent performance at a fraction of the price.

References

A Head-to-Head Comparison: (3-(Dimethylcarbamoyl)phenyl)boronic acid vs. Trifluoroborate Salts in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust and reliable reagents is paramount for achieving reproducible and high-yielding synthetic outcomes. In the landscape of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective, data-driven comparison between a common arylboronic acid, (3-(Dimethylcarbamoyl)phenyl)boronic acid, and its corresponding trifluoroborate salt derivative, highlighting the critical advantages of the latter in terms of stability and handling.

This compound is a versatile building block used in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] However, like many boronic acids, it is susceptible to decomposition pathways that can compromise its integrity and performance.[2][3] Potassium organotrifluoroborates have emerged as a superior class of reagents that overcome many of the limitations associated with boronic acids.[4][5][6] They are easily prepared from boronic acids and serve as a stabilized, "protected" form that slowly releases the active boronic acid in situ during the reaction.[2][7]

Executive Summary: Key Performance Differences

Potassium trifluoroborate salts offer significant advantages over their boronic acid counterparts, primarily stemming from the tetracoordinate nature of the boron atom. This structural feature imparts exceptional stability, making them resistant to the degradation pathways that commonly affect boronic acids.[2][3]

Key Advantages of Trifluoroborate Salts:

  • Enhanced Stability: Exceptionally stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[2][3][5]

  • Resistance to Decomposition: Not susceptible to common boronic acid decomposition pathways like protodeboronation or the formation of cyclic trimeric anhydrides (boroxines).[2][8]

  • Improved Handling: Typically free-flowing, crystalline solids that are easier to handle and weigh accurately compared to boronic acids, which can be prone to hydration or dehydration.[2][9]

  • Consistent Performance: The enhanced stability leads to more consistent and reproducible yields in cross-coupling reactions, especially for sensitive substrates.[10]

Data Presentation: A Comparative Overview

The following tables summarize the key differences in physical properties and performance in a representative Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparison of Physical and Stability Properties

PropertyThis compoundPotassium (3-(Dimethylcarbamoyl)phenyl)trifluoroborate
Physical Form White to off-white solid.[1]Typically a crystalline, free-flowing solid.[2][3]
Air & Moisture Stability Prone to dehydration to form boroxines and susceptible to protodeboronation with moisture.[2][11]Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[2][3][5]
Oxidative Stability Susceptible to oxidation.[2]Remarkably stable under strong oxidative conditions.[2][12]
Thermal Stability Can decompose upon heating.[2]Highly thermally stable.[2]
Storage Requires storage in a dry, dark place, often sealed.Can be stored on the benchtop without special precautions.[2][3]

Table 2: Representative Performance in Suzuki-Miyaura Cross-Coupling

Coupling Partner 1Coupling Partner 2Boron ReagentCatalyst System (Typical)Yield (%)Reference
4-BromoanisoleVinyl ReagentPotassium VinyltrifluoroboratePdCl₂, PPh₃, Cs₂CO₃72%[13]
Aryl ChlorideAlkyl ReagentPotassium AlkyltrifluoroboratePd(OAc)₂, RuPhos, K₂CO₃Good to Very Good[14]
Aryl BromideArylboronic AcidArylboronic AcidPd(PPh₃)₄, Na₂CO₃Often >80%
Heteroaryl BromideHeteroaryl ReagentPotassium HeteroaryltrifluoroboratePd(OAc)₂, SPhos, K₃PO₄Generally Higher than Boronic Acid[10]

Note: Yields are highly dependent on the specific substrates, catalyst, base, and solvent system used. Trifluoroborates are often employed for substrates where the corresponding boronic acids are known to be unstable or provide poor yields.[10]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

G cluster_0 Potassium Trifluoroborate Structure cluster_1 Resulting Advantages TFB Tetracoordinate Boron (R-BF₃⁻K⁺) Stability Enhanced Stability (Air, Moisture, Oxidation) TFB->Stability Handling Easy Handling (Crystalline Solid) TFB->Handling Yields Higher/Consistent Yields Stability->Yields Storage Long-Term Storage Stability->Storage Handling->Yields

Caption: Advantages of the tetracoordinate structure in potassium trifluoroborates.

G cluster_0 Preparation Start Combine Boronic Acid, MeOH, and aq. KHF₂ Stir Stir at Room Temperature Start->Stir Precipitate Collect Precipitate (Filtration) Stir->Precipitate Wash Wash with H₂O, Acetone, and Diethyl Ether Precipitate->Wash Dry Dry under Vacuum Wash->Dry Product Pure Potassium Aryltrifluoroborate Dry->Product

Caption: Workflow for converting a boronic acid to its potassium trifluoroborate salt.

G cluster_input Inputs pd0 Pd(0)Ln pdiix R¹-Pd(II)-X Ln pd0->pdiix Oxidative Addition pdiir1 R¹-Pd(II)-R² Ln pdiix->pdiir1 Transmetalation pdiir1->pd0 Reductive Elimination product R¹-R² (Coupled Product) pdiir1->product r1x R¹-X (Aryl Halide) r1x->pdiix r2bf3k R²-BF₃K + Base, H₂O r2bf3k->pdiix

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed methodologies for the conversion of boronic acids and their use in Suzuki-Miyaura reactions are provided below.

Protocol 1: Synthesis of Potassium (3-(Dimethylcarbamoyl)phenyl)trifluoroborate

This general procedure describes the conversion of an arylboronic acid to its corresponding potassium trifluoroborate salt.[3][10]

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 eq)

  • Saturated aqueous KHF₂ solution

  • Water (H₂O)

  • Acetone

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, Büchner funnel

Procedure:

  • Dissolve this compound in a minimal amount of methanol in a round-bottom flask.

  • To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) dropwise.

  • A white precipitate of the potassium trifluoroborate salt should form immediately or upon cooling in an ice bath.

  • Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete conversion.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold water, acetone, and finally diethyl ether to remove impurities and residual solvent.

  • Dry the resulting white, crystalline solid under high vacuum to obtain the pure potassium (3-(Dimethylcarbamoyl)phenyl)trifluoroborate.

Protocol 2: Suzuki-Miyaura Cross-Coupling Using a Potassium Aryltrifluoroborate Salt

This protocol provides a general method for the cross-coupling of a potassium aryltrifluoroborate with an aryl halide.[13][15]

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

  • Potassium Aryltrifluoroborate (1.05 - 1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand (e.g., RuPhos, SPhos, PPh₃) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0 eq)

  • Solvent (e.g., Toluene/Water, THF/Water)

  • Schlenk tube or reaction vial, magnetic stir bar, argon/nitrogen source

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide, potassium aryltrifluoroborate, and the base.

  • Seal the tube, then evacuate and backfill with an inert atmosphere (argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst and the phosphine ligand to the tube under a positive pressure of the inert gas.

  • Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Recommendations

Recommendations for Researchers:

  • For High-Throughput Screening and Array Synthesis: The superior stability and ease of handling of trifluoroborates make them the ideal choice.

  • For Multi-Step Syntheses: Trifluoroborates can often be carried through several synthetic steps where a boronic acid might decompose, avoiding protection/deprotection sequences.[7]

  • For Unstable Substrates: When dealing with boronic acids that are known to be prone to decomposition (e.g., many heteroarylboronic acids), converting them to the trifluoroborate salt is highly recommended to ensure reliable and reproducible results.[10]

  • For Immediate Use: If this compound is freshly prepared or known to be of high purity and will be used immediately, it can be a suitable reagent. However, for long-term storage or when consistency is critical, the trifluoroborate is the superior option.

References

A Comparative Guide to the Kinetic Analysis of (3-(Dimethylcarbamoyl)phenyl)boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the formation of carbon-carbon bonds is paramount.[1] (3-(Dimethylcarbamoyl)phenyl)boronic acid is a vital building block in this field, serving as a key intermediate in the synthesis of numerous therapeutic agents.[2] Optimizing the coupling reactions involving this substrate is critical for improving yield, minimizing impurities, and ensuring process scalability. This guide provides a comprehensive comparison of methodologies for the kinetic analysis of the Suzuki-Miyaura cross-coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, compare various kinetic monitoring techniques, provide a detailed experimental protocol for acquiring robust data, and present a case study to illustrate the practical application of these principles. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of reaction kinetics and apply this knowledge to accelerate their research and development efforts.

Introduction: The Significance of Kinetic Analysis

This compound is a versatile reagent frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl and heteroaryl structures that are common motifs in drug candidates.[3] Understanding the kinetics of these transformations—the study of reaction rates and the factors that influence them—is not merely an academic exercise. It is a critical component of process development and optimization for the following reasons:

  • Mechanism Elucidation: Kinetic data provides invaluable insights into the reaction mechanism, helping to identify the rate-determining step and the roles of various catalysts, ligands, and reagents.[4][5]

  • Process Optimization: By understanding how reaction parameters such as concentration, temperature, and catalyst loading affect the rate, chemists can rationally design more efficient and robust synthetic protocols.

  • Impurity Profiling: Kinetic analysis can help to identify and minimize the formation of side products by revealing the conditions under which they are most likely to form.

  • Scalability: A thorough kinetic understanding is essential for the safe and efficient scale-up of a chemical process from the laboratory bench to industrial production.

This guide will equip you with the foundational knowledge and practical tools to conduct meaningful kinetic analyses of the Suzuki-Miyaura cross-coupling of this compound.

Foundations: The Suzuki-Miyaura Catalytic Cycle

A prerequisite for any kinetic study is a firm grasp of the reaction mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] While the specific details can vary depending on the substrates and reaction conditions, this fundamental framework provides a roadmap for interpreting kinetic data.

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[1][4]

  • Transmetalation: The organoboronic acid (or its boronate ester) then transfers its organic group to the palladium center in a process called transmetalation. This step typically requires the presence of a base to activate the boronic acid. The exact mechanism of transmetalation is a subject of ongoing research, but it is a critical step in the catalytic cycle.[5]

  • Reductive Elimination: Finally, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_intermediate Ar-Pd(II)L₂-X Pd0->PdII_intermediate Oxidative Addition (Ar-X) Transmetalation_complex Ar-Pd(II)L₂-Ar' PdII_intermediate->Transmetalation_complex Transmetalation (Ar'-B(OH)₂, Base) Transmetalation_complex->Pd0 Reductive Elimination (Ar-Ar') Aryl_Halide Ar-X Aryl_Halide->PdII_intermediate Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Transmetalation_complex Product Ar-Ar' Product->Transmetalation_complex

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

A Comparative Guide to Kinetic Monitoring Techniques

The choice of analytical method is crucial for obtaining accurate and reliable kinetic data. Both in-situ (real-time) and offline (time-point) techniques have their merits and drawbacks.

Technique Principle Advantages Disadvantages
In-situ (Real-time)
ReactIR (FTIR)Monitors changes in vibrational frequencies of functional groups.Provides continuous data, non-invasive, excellent for identifying intermediates.Can be complex to set up and calibrate, spectral overlap can be an issue.
¹H NMRTracks changes in the concentration of species with distinct NMR signals.Provides detailed structural information, quantitative.Requires deuterated solvents, lower sensitivity than other methods, can be expensive.[6]
UV-Vis SpectroscopyMeasures changes in the absorbance of light by chromophoric species.Simple to use, relatively inexpensive, good for fast reactions.[6]Limited to reactions with a significant change in UV-Vis spectrum, can be prone to interference.
Offline (Time-point)
HPLCSeparates and quantifies components of a mixture at discrete time points.High sensitivity and selectivity, widely applicable, robust and reliable.[7][8]Requires quenching of the reaction, sample preparation can be time-consuming, potential for errors during sampling.
GCSeparates and quantifies volatile components of a mixture.Excellent for volatile compounds, high resolution.[8]Not suitable for non-volatile or thermally labile compounds, requires derivatization in some cases.

For the kinetic analysis of the cross-coupling of this compound, HPLC is often the method of choice due to its high sensitivity, broad applicability to the typical reactants and products in Suzuki-Miyaura reactions, and the ability to use an internal standard for accurate quantification.

Experimental Design & Protocol for Robust Kinetic Analysis

The method of initial rates is a powerful and straightforward approach for determining the order of a reaction with respect to each reactant.[9][10][11] This method involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other components are kept constant.[11] By observing the effect of this change on the initial reaction rate, the reaction order for that specific component can be determined.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base, Catalyst, Internal Standard) B Set up Reaction Vessel (Inert Atmosphere, Constant Temp.) A->B C Add Reagents (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D Start Timer E Quench Aliquots D->E F Analyze Samples by HPLC E->F G Plot Concentration vs. Time F->G H Determine Initial Rate G->H I Determine Reaction Orders H->I

Figure 2: A generalized experimental workflow for kinetic analysis using the method of initial rates.

Step-by-Step Experimental Protocol (via HPLC)
  • Reagent Preparation: Ensure all reagents, including the aryl halide, this compound, base, catalyst, and solvent, are of high purity and are properly degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, boronic acid, base, catalyst, and a suitable internal standard (a non-reactive compound that can be easily quantified by HPLC) in the chosen reaction solvent.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add the appropriate volumes of the stock solutions to achieve the desired initial concentrations for the first kinetic run. The total reaction volume should be kept constant for all experiments.

  • Initiation and Sampling: Equilibrate the reaction mixture to the desired temperature. The reaction is initiated by the addition of the catalyst stock solution (this is considered t=0). At predetermined time intervals, withdraw a small aliquot of the reaction mixture and immediately quench it by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid solution) to stop the reaction.

  • Sample Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate is the slope of the initial linear portion of this curve.

  • Varying Concentrations: Repeat steps 3-6 for a series of experiments, systematically varying the initial concentration of one reactant at a time while keeping the others constant.

Case Study: Comparing Catalyst/Ligand Systems

To illustrate the practical application of kinetic analysis, let's consider a hypothetical case study comparing two different catalyst systems for the coupling of this compound with a model aryl bromide.

  • System A: A common catalyst system consisting of Pd(OAc)₂ and the bulky, electron-rich phosphine ligand, SPhos. SPhos is known for its high activity in Suzuki couplings, particularly with challenging substrates like aryl chlorides.[12][13][14][15]

  • System B: A pre-formed Pd-PEPPSI-IPr catalyst. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are air- and moisture-stable and often exhibit high reactivity.[16][17][18][19]

The following table presents hypothetical initial rate data obtained from a series of experiments conducted at a constant temperature.

Experiment [Aryl Bromide] (M) [Boronic Acid] (M) [Pd Catalyst] (mM) Initial Rate (M/s) - System A Initial Rate (M/s) - System B
10.100.151.02.5 x 10⁻⁵4.0 x 10⁻⁵
20.200.151.05.0 x 10⁻⁵8.0 x 10⁻⁵
30.100.301.02.5 x 10⁻⁵4.0 x 10⁻⁵
40.100.152.05.0 x 10⁻⁵8.0 x 10⁻⁵
Data Analysis and Interpretation

By comparing the changes in initial rates with the changes in reactant concentrations, we can determine the reaction order for each component.[9][10][11][20]

  • Order with respect to Aryl Bromide:

    • Comparing experiments 1 and 2 for both systems, doubling the concentration of the aryl bromide doubles the initial rate. Therefore, the reaction is first order with respect to the aryl bromide for both catalyst systems. This is consistent with the oxidative addition step being involved in the rate-determining part of the reaction.

  • Order with respect to Boronic Acid:

    • Comparing experiments 1 and 3 for both systems, doubling the concentration of the boronic acid has no effect on the initial rate. Therefore, the reaction is zero order with respect to the boronic acid for both systems under these conditions. This suggests that the transmetalation step is not the rate-determining step in the overall reaction.

  • Order with respect to Catalyst:

    • Comparing experiments 1 and 4 for both systems, doubling the concentration of the palladium catalyst doubles the initial rate. Therefore, the reaction is first order with respect to the catalyst for both systems.

Rate Laws:

  • System A: Rate = k_A [Aryl Bromide]¹ [Boronic Acid]⁰ [Pd Catalyst]¹ = k_A [Aryl Bromide] [Pd Catalyst]

  • System B: Rate = k_B [Aryl Bromide]¹ [Boronic Acid]⁰ [Pd Catalyst]¹ = k_B [Aryl Bromide] [Pd Catalyst]

From the data, we can also see that System B is consistently faster than System A under the same conditions, indicating that the Pd-PEPPSI-IPr catalyst is more active for this particular transformation.

Conclusion

A thorough kinetic analysis is an indispensable tool for any researcher working on the development and optimization of Suzuki-Miyaura cross-coupling reactions. By employing the method of initial rates and a reliable analytical technique such as HPLC, it is possible to gain a deep understanding of the reaction mechanism and the factors that govern its rate. This knowledge empowers chemists to make rational decisions to improve reaction efficiency, minimize waste, and facilitate the transition from laboratory-scale synthesis to large-scale production. The principles and methodologies outlined in this guide provide a solid foundation for conducting such studies and ultimately accelerating the pace of drug discovery and development.

References

A Structural Comparison of (3-(Dimethylcarbamoyl)phenyl)boronic Acid Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(3-(Dimethylcarbamoyl)phenyl)boronic acid is a versatile building block in medicinal chemistry, recognized for its role in the synthesis of targeted therapies, particularly in cancer treatment. Its derivatives are of significant interest as potential enzyme inhibitors, leveraging the ability of the boronic acid moiety to form reversible covalent bonds with active site residues of target enzymes.

Physicochemical Properties of this compound

A foundational aspect of a comparative study is the characterization of the physicochemical properties of the parent compound and its derivatives. These properties influence the pharmacokinetic and pharmacodynamic profiles of the molecules.

PropertyValue for this compoundReference
Molecular Formula C₉H₁₂BNO₃
Molecular Weight 193.01 g/mol
Appearance White to off-white crystalline powder
Melting Point 122-128 °C
Storage Conditions 2 - 8 °C, sealed in dry, dark place

Comparative Data of Hypothetical Derivatives

To illustrate a comparative analysis, the following table presents hypothetical data for a series of N-substituted derivatives of this compound. Such a table would be central to a publication detailing the structure-activity relationships. The variations in the N-substituents would be designed to probe the effects of sterics, electronics, and lipophilicity on biological activity.

Compound IDIC₅₀ (nM) vs. Target EnzymeLipophilicity (clogP)Aqueous Solubility (µg/mL)
Parent CH₃CH₃Data not availableData not availableData not available
Derivative 1 HHHypothetical ValueHypothetical ValueHypothetical Value
Derivative 2 CH₂CH₃CH₂CH₃Hypothetical ValueHypothetical ValueHypothetical Value
Derivative 3 CyclopropylHHypothetical ValueHypothetical ValueHypothetical Value
Derivative 4 PhenylHHypothetical ValueHypothetical ValueHypothetical Value
Derivative 5 4-FluorophenylHHypothetical ValueHypothetical ValueHypothetical Value

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and comparing the performance of different derivatives.

General Synthesis of N,N-dialkyl-3-boronobenzamide Derivatives

The synthesis of N,N-dialkyl-3-boronobenzamide derivatives would typically involve the amidation of 3-boronobenzoic acid or its activated derivatives. A general procedure is outlined below:

Scheme 1: General Synthetic Route

G start 3-Carboxyphenylboronic acid intermediate1 Activation (e.g., SOCl₂, EDC/HOBt) start->intermediate1 intermediate2 Acyl chloride or Activated ester intermediate1->intermediate2 product N,N-R¹,R²-3-boronobenzamide intermediate2->product Amine coupling amine R¹R²NH amine->product

Caption: General synthetic scheme for N,N-disubstituted-3-boronobenzamides.

Procedure:

  • To a solution of 3-carboxyphenylboronic acid in a suitable aprotic solvent (e.g., DMF, DCM), a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like HOBt (hydroxybenzotriazole) are added.

  • The mixture is stirred at room temperature for a specified time to form the activated ester.

  • The desired primary or secondary amine (R¹R²NH) is then added to the reaction mixture.

  • The reaction is stirred until completion, monitored by an appropriate technique like TLC or LC-MS.

  • The product is isolated and purified using standard techniques such as extraction, chromatography, and/or crystallization.

In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of enzyme inhibitors.

Workflow for IC₅₀ Determination

G A Prepare serial dilutions of inhibitor B Add enzyme and inhibitor to assay plate A->B C Pre-incubate B->C D Initiate reaction with substrate C->D E Monitor reaction progress (e.g., absorbance, fluorescence) D->E F Plot % inhibition vs. log[inhibitor] E->F G Determine IC50 from dose-response curve F->G

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

Protocol:

  • A serial dilution of the test compound is prepared in a suitable buffer.

  • The enzyme is added to the wells of a microplate containing the diluted inhibitor.

  • The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.

  • The enzymatic reaction is initiated by the addition of a specific substrate.

  • The reaction rate is measured over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor.

  • The IC₅₀ value is determined by fitting the percent inhibition versus log-transformed inhibitor concentration data to a suitable dose-response model.

Signaling Pathway Context: Phenylboronic Acids in Cancer Cell Migration

Phenylboronic acids have been shown to impact key signaling pathways involved in cancer cell migration. A comparative study of this compound derivatives would likely investigate their effects on such pathways. One relevant pathway involves the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton.

Simplified Rho GTPase Signaling Pathway

G cluster_0 Rho Family GTPases cluster_1 Downstream Effectors cluster_2 Cytoskeletal Reorganization RhoA RhoA ROCK ROCK RhoA->ROCK Rac1 Rac1 PAK PAK Rac1->PAK Cdc42 Cdc42 WASP WASP Cdc42->WASP Stress_Fibers Stress Fiber Formation ROCK->Stress_Fibers Lamellipodia Lamellipodia Formation PAK->Lamellipodia Filopodia Filopodia Formation WASP->Filopodia Inhibitor (3-Dimethylcarbamoyl)phenyl) boronic acid derivatives Inhibitor->RhoA Inhibition Inhibitor->Rac1 Inhibition Inhibitor->Cdc42 Inhibition

Caption: Phenylboronic acids can inhibit Rho family GTPases, affecting cell migration.

Studies have indicated that phenylboronic acid can decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells. This inhibition disrupts downstream signaling to effectors like ROCK and PAK, ultimately leading to reduced cell migration. A comparative study of derivatives would aim to quantify their differential effects on this and other relevant signaling pathways.

Safety Operating Guide

Proper Disposal of (3-(Dimethylcarbamoyl)phenyl)boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-(Dimethylcarbamoyl)phenyl)boronic acid, ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[1] All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Disposal Protocol: A Step-by-Step Approach

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste.[1] Do not attempt to neutralize or dispose of this compound down the drain unless you have received explicit approval from your institution's Environmental Health and Safety (EHS) department.[2]

  • Waste Segregation : Collect waste containing this compound in a dedicated, separate container.[1] Do not mix it with other waste streams, especially strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[3]

  • Containerization : Use a chemically compatible and sealable container for waste collection. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[1] If the waste is in a solution, also indicate the solvent and its approximate concentration.

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[4] This area should be away from general laboratory traffic and incompatible materials.

  • Institutional Procedures : Consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan for specific procedures regarding hazardous waste pickup and disposal.[1] Local regulations and institutional policies will dictate the final steps for removal by a licensed waste disposal contractor.

Quantitative Data Summary

ParameterValue/RecommendationSource
GHS Hazard Statements H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life.[5]
Disposal Precautionary Statement P501: Dispose of contents/ container to an approved waste disposal plant.[3][5]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[3]
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat, respiratory protection (if dust is generated).[1]

Experimental Protocol for Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Control and Contain : For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[6] For liquid spills, use an inert absorbent material to contain the spill before collection.

  • Decontaminate : Clean the affected area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: (3-(Dimethylcarbamoyl)phenyl) boronic acid waste generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Hazardous Waste Area container->storage consult Consult Institutional EHS Guidelines storage->consult pickup Arrange for Professional Waste Disposal Pickup consult->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-(Dimethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of (3-(Dimethylcarbamoyl)phenyl)boronic acid (CAS No: 373384-14-6). The following procedures are based on best practices for handling boronic acid derivatives and are intended for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.

This compound is a compound utilized in drug development, organic synthesis, bioconjugation, material science, and analytical chemistry.[1] While boronic acids are generally considered to have low toxicity, they can cause irritation to the eyes, skin, and respiratory system.[2][3] Some studies also suggest that certain boronic acids may have mutagenic properties, warranting careful handling.[4][5]

Immediate Safety Precautions

  • Engineering Controls : Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][7][8]

  • Hygiene Measures : Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[2] Wash hands thoroughly with soap and water after handling and before breaks.[2][7][9] Do not eat, drink, or smoke in the laboratory.[2][6]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2]To protect eyes from contact, which can cause serious irritation.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[2][7] Gloves must be inspected prior to use and disposed of properly after use.[9][10]To prevent skin contact and potential irritation.[2]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][7]To protect skin from accidental splashes or spills.[2][7]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]To prevent respiratory tract irritation.[2][7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Confirm that the chemical fume hood is functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[7]

    • Have appropriate spill containment materials (e.g., sand, vermiculite) readily available.[2]

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • Keep the container of this compound tightly closed when not in use.[7][8]

    • Carefully weigh and transfer the solid compound, avoiding the generation of dust.[6][7]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Clean the work area and any equipment used.

    • Properly dispose of any contaminated materials, including gloves and weighing papers, as hazardous waste.[2][7]

    • Wash hands thoroughly with soap and water.[2][7][9]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][7]

  • Chemical Waste : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste. Do not pour waste down the drain.[2]

  • Contaminated Materials : Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated hazardous waste container.[2][7]

  • Regulations : All waste disposal must be in accordance with federal, state, and local regulations.[2]

Emergency Procedures

  • Spill :

    • Evacuate all non-essential personnel from the spill area.[2]

    • Ensure the area is well-ventilated, if safe to do so.[2]

    • For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2]

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][8]

    • Skin Contact : Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[3][8]

    • Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][11]

    • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[3]

G Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling post_handling Post-Handling handling->post_handling emergency Emergency Procedures handling->emergency disposal Waste Disposal post_handling->disposal end End disposal->end emergency->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.